1,7-Octadiene-3,6-diol
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
70475-66-0 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
octa-1,7-diene-3,6-diol |
InChI |
InChI=1S/C8H14O2/c1-3-7(9)5-6-8(10)4-2/h3-4,7-10H,1-2,5-6H2 |
InChI Key |
PAWKNQDIXPJKSO-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(CCC(C=C)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 1,7-Octadiene-3,6-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a proposed synthetic pathway for 1,7-octadiene-3,6-diol, a molecule of interest for various applications in chemical synthesis and drug development. Due to the absence of a direct, established protocol in the current literature, this guide outlines a rational and feasible multi-step approach. The synthesis is centered around the construction of a dialkynyl diol intermediate, followed by a stereoselective partial reduction to yield the target diene diol.
Proposed Synthetic Pathway
The synthesis of this compound can be strategically approached in two key stages:
-
Formation of the Carbon Skeleton and Introduction of Hydroxyl Groups: The eight-carbon backbone with hydroxyl functionalities at the C3 and C6 positions is proposed to be constructed via the reaction of a four-carbon dialdehyde, succinaldehyde, with two equivalents of an ethynyl Grignard reagent, such as ethynylmagnesium bromide. This reaction forms the key intermediate, 1,7-octadiyne-3,6-diol.
-
Stereoselective Reduction of Alkyne Functionalities: The triple bonds in 1,7-octadiyne-3,6-diol are then partially reduced to yield the desired this compound. The stereochemistry of the resulting double bonds can be controlled by the choice of reducing agent. A Lindlar catalyst is employed for a syn-reduction to the cis,cis-isomer, while a dissolving metal reduction provides the trans,trans-isomer.
A schematic representation of this proposed synthetic pathway is provided below.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following are detailed, generalized experimental protocols for the key transformations in the proposed synthesis. These protocols are based on standard procedures for similar reactions and may require optimization for this specific substrate.
Step 1: Synthesis of 1,7-Octadiyne-3,6-diol
This procedure details the formation of the dialkynyl diol intermediate via a Grignard reaction.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Succinaldehyde | 86.09 | 10 | 0.86 g |
| Ethynylmagnesium bromide | 131.24 | 22 | 44 mL (0.5 M in THF) |
| Tetrahydrofuran (THF), anhydrous | 72.11 | - | 50 mL |
| Saturated aq. NH₄Cl | 53.49 | - | 100 mL |
| Diethyl ether | 74.12 | - | 150 mL |
| Anhydrous MgSO₄ | 120.37 | - | As needed |
Procedure:
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of succinaldehyde (10 mmol) in anhydrous tetrahydrofuran (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add ethynylmagnesium bromide (0.5 M in THF, 22 mmol, 2.2 equivalents) dropwise to the stirred solution over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution (100 mL) at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 1,7-octadiyne-3,6-diol.
-
Purify the crude product by column chromatography on silica gel.
Step 2a: Synthesis of cis,cis-1,7-Octadiene-3,6-diol (via Lindlar Reduction)
This protocol describes the syn-reduction of the dialkyne to the cis,cis-diene.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 1,7-Octadiyne-3,6-diol | 138.16 | 5 | 0.69 g |
| Lindlar's catalyst | - | - | 70 mg (10 wt%) |
| Quinoline | 129.16 | - | 1-2 drops |
| Ethyl acetate | 88.11 | - | 50 mL |
| Hydrogen gas | 2.02 | - | Balloon |
Procedure:
-
To a 100 mL round-bottom flask, add 1,7-octadiyne-3,6-diol (5 mmol) and Lindlar's catalyst (10 wt%).
-
Add ethyl acetate (50 mL) and a drop of quinoline to the flask.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Monitor the reaction progress by TLC or gas chromatography (GC) to observe the disappearance of the starting material and the formation of the product.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude cis,cis-1,7-octadiene-3,6-diol.
-
Further purification can be achieved by column chromatography if necessary.
Step 2b: Synthesis of trans,trans-1,7-Octadiene-3,6-diol (via Dissolving Metal Reduction)
This protocol outlines the anti-reduction of the dialkyne to the trans,trans-diene.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 1,7-Octadiyne-3,6-diol | 138.16 | 5 | 0.69 g |
| Liquid ammonia (NH₃) | 17.03 | - | ~50 mL |
| Sodium (Na) metal | 22.99 | 11 | 0.25 g |
| Ethanol | 46.07 | - | 5 mL |
Procedure:
-
In a three-necked flask equipped with a dry ice condenser and a gas inlet, condense ammonia gas (~50 mL) at -78 °C.
-
Add 1,7-octadiyne-3,6-diol (5 mmol) dissolved in a minimal amount of anhydrous THF to the liquid ammonia.
-
Carefully add small pieces of sodium metal (11 mmol, 2.2 equivalents) to the stirred solution until a persistent blue color is observed.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of ethanol until the blue color disappears, followed by the addition of solid ammonium chloride.
-
Allow the ammonia to evaporate overnight.
-
To the residue, add water and extract with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude trans,trans-1,7-octadiene-3,6-diol.
-
Purify the product by column chromatography.
Data Presentation
As no experimental data for the direct synthesis of this compound is currently available in the literature, the following table provides expected outcomes based on analogous reactions. Researchers should consider these as starting points for optimization.
| Step | Reactant | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) (Estimated) |
| 1. Grignard Reaction | Succinaldehyde | 1,7-Octadiyne-3,6-diol | Ethynylmagnesium bromide | THF | 0 to RT | 2-4 | 60-80 |
| 2a. Lindlar Reduction | 1,7-Octadiyne-3,6-diol | cis,cis-1,7-Octadiene-3,6-diol | H₂, Lindlar's catalyst, quinoline | Ethyl acetate | RT | 2-6 | >90 |
| 2b. Dissolving Metal Reduction | 1,7-Octadiyne-3,6-diol | trans,trans-1,7-Octadiene-3,6-diol | Na, NH₃ (l) | Liquid NH₃ | -78 | 2-4 | >90 |
Mandatory Visualizations
The logical workflow for the decision-making process in the stereoselective reduction step is illustrated below.
Caption: Decision workflow for the stereoselective reduction of the dialkyne intermediate.
This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis of this compound. It is intended to serve as a foundational resource for researchers to develop and optimize a practical synthetic route to this valuable molecule. Further experimental validation is required to ascertain the precise reaction conditions and yields.
An In-depth Technical Guide to the Chemical Properties of 1,7-Octadiene-3,6-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of 1,7-octadiene-3,6-diol, with a specific focus on the isomer 2,6-dimethylocta-1,7-diene-3,6-diol due to the greater availability of data for this compound. This document is intended to serve as a valuable resource for professionals in research and drug development.
Chemical and Physical Properties
This compound is a member of the terpene alcohol family. The quantitative data for the isomer 2,6-dimethylocta-1,7-diene-3,6-diol are summarized in the table below. It is important to note that many of the physical properties are estimated values.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O₂ | [1][2] |
| Molecular Weight | 170.25 g/mol | [1][2] |
| IUPAC Name | 2,6-dimethylocta-1,7-diene-3,6-diol | [3] |
| CAS Number | 51276-33-6 | [1] |
| Boiling Point (estimated) | 272.91 °C @ 760 mmHg | [4] |
| Flash Point (estimated) | 123.5 °C | [4] |
| Vapor Pressure (estimated) | 0.001 mmHg @ 25 °C | [4] |
| Water Solubility (estimated) | 630.3 mg/L @ 25 °C | [4] |
| logP (o/w) (estimated) | 1.262 | [4] |
Spectroscopic Data
Reactivity and Stability
Specific experimental data on the reactivity and stability of this compound is limited. However, its structure as an allylic diol with tertiary alcohol functionalities provides insights into its potential chemical behavior.
-
Allylic Alcohol Reactivity : The presence of hydroxyl groups on carbons adjacent to double bonds (allylic position) makes them susceptible to various reactions, including oxidation, reduction, and substitution.
-
Tertiary Alcohol Stability : Tertiary alcohols are generally resistant to oxidation under standard conditions due to the absence of a hydrogen atom on the carbinol carbon.
-
Diol Reactivity : The presence of two hydroxyl groups allows for the formation of cyclic ethers or esters under appropriate conditions. The diol functionality can also be protected during multi-step syntheses.
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and purification of this compound are not extensively reported in publicly accessible literature. However, general methodologies for the synthesis and analysis of similar monoterpene diols can be adapted.
a. General Synthetic Approach: Stereoselective Synthesis of Terpene Diols
The synthesis of chiral diols often involves stereoselective methods to control the three-dimensional arrangement of atoms. A common strategy is the dihydroxylation of a corresponding diene.
Methodology:
-
Starting Material: A suitable diene precursor, such as a derivative of myrcene or ocimene.
-
Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation is a widely used method for the enantioselective synthesis of diols from alkenes. This reaction typically employs osmium tetroxide (OsO₄) as the catalyst in the presence of a chiral ligand (e.g., a derivative of dihydroquinidine or dihydroquinine) and a stoichiometric co-oxidant (e.g., N-methylmorpholine N-oxide).
-
Reaction Conditions: The reaction is typically carried out in a mixture of solvents such as t-butanol and water at low temperatures (e.g., 0 °C) to enhance stereoselectivity.
-
Work-up and Purification: The reaction is quenched with a reducing agent like sodium sulfite. The product is then extracted with an organic solvent (e.g., ethyl acetate). Purification is typically achieved through column chromatography on silica gel.
b. Analytical Characterization: GC-MS Analysis of Terpene Diols in a Natural Matrix (e.g., Wine)
The identification and quantification of terpene diols in complex mixtures like wine samples often utilize Gas Chromatography-Mass Spectrometry (GC-MS) coupled with a prior extraction step.
Methodology:
-
Sample Preparation (Solid-Phase Extraction - SPE): A wine sample is passed through a C18 SPE cartridge. The cartridge is then washed with water to remove sugars and other polar compounds. The terpenes and other less polar compounds are retained on the cartridge.
-
Elution: The retained compounds, including the diols, are eluted from the cartridge with a suitable organic solvent, such as a mixture of dichloromethane and methanol.
-
GC-MS Analysis: The eluate is concentrated and injected into a GC-MS system.
-
Gas Chromatograph (GC): A capillary column with a suitable stationary phase (e.g., DB-5ms) is used for separation. The oven temperature is programmed to ramp from a low initial temperature (e.g., 40 °C) to a high final temperature (e.g., 250 °C) to elute compounds with a wide range of boiling points.
-
Mass Spectrometer (MS): The separated compounds are ionized (typically by electron ionization), and the resulting mass spectra are recorded. Identification is achieved by comparing the retention times and mass spectra with those of authentic standards or by library matching.
-
Visualizations
As no specific signaling pathways involving this compound have been identified, the following diagrams illustrate a general experimental workflow and a conceptual representation of the reactivity of this class of compounds.
Caption: General workflow for the isolation and characterization of this compound.
Caption: Conceptual diagram of the potential reactivity of this compound.
References
Spectroscopic Characterization of 1,7-Octadiene-3,6-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available spectroscopic data relevant to the analysis of 1,7-octadiene-3,6-diol. Due to a scarcity of published experimental data for this compound, this document primarly presents data for its close structural analog, 2,6-dimethyl-1,7-octadiene-3,6-diol . This information serves as a valuable reference point for researchers working with related polyol structures.
Data Presentation: Spectroscopic Data for 2,6-Dimethyl-1,7-octadiene-3,6-diol
The following tables summarize the available spectroscopic data for 2,6-dimethyl-1,7-octadiene-3,6-diol.
Table 1: Mass Spectrometry Data for 2,6-Dimethyl-1,7-octadiene-3,6-diol [1][2]
| m/z | Intensity |
| 43 | 1000 |
| 55 | 653 |
| 71 | 999 |
| 81 | 301 |
| 85 | 838 |
| 95 | 162 |
| 113 | 129 |
| 152 | 11 |
Note: Data obtained from the NIST WebBook electron ionization mass spectrum.[1][2]
Experimental Protocols
While a specific protocol for the synthesis of this compound is not detailed in the available literature, a general approach would likely involve the dihydroxylation of 1,7-octadiene. The following are general experimental protocols for the synthesis and spectroscopic analysis of diols, which can be adapted by researchers.
General Protocol for Synthesis of a Diol via Dihydroxylation of an Alkene
This protocol describes a representative procedure for the synthesis of a diol from its corresponding alkene, which can be adapted for the synthesis of this compound from 1,7-octadiene.
Materials:
-
1,7-octadiene
-
Oxidizing agent (e.g., potassium permanganate in a cold, basic solution, or osmium tetroxide with a co-oxidant like N-methylmorpholine N-oxide)
-
Solvent (e.g., acetone, tert-butanol, water)
-
Quenching agent (e.g., sodium sulfite)
-
Drying agent (e.g., magnesium sulfate)
-
Silica gel for column chromatography
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
Procedure:
-
Dissolve 1,7-octadiene in a suitable solvent and cool the mixture in an ice bath.
-
Slowly add the oxidizing agent while maintaining the low temperature.
-
Stir the reaction mixture vigorously until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding a suitable quenching agent.
-
Filter the mixture to remove any solid byproducts.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over a drying agent.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude diol by flash column chromatography on silica gel.
General Protocol for Spectroscopic Analysis of a Diol
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified diol in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum. Key signals to identify for this compound would include multiplets for the vinyl protons (=CH- and =CH₂), multiplets for the methine protons (-CH(OH)-), and multiplets for the methylene protons (-CH₂-). The hydroxyl protons (-OH) may appear as a broad singlet, and its chemical shift can be concentration-dependent.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. Expected signals would include those for the sp² carbons of the double bonds and the sp³ carbons bearing the hydroxyl groups, as well as the other methylene carbons in the chain.
2. Infrared (IR) Spectroscopy:
-
Sample Preparation: Place a small amount of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
-
Key Absorptions: Look for a broad O-H stretching band in the region of 3200-3600 cm⁻¹, C-H stretching bands for sp² and sp³ carbons just above and below 3000 cm⁻¹, a C=C stretching band around 1640 cm⁻¹, and C-O stretching bands in the region of 1000-1200 cm⁻¹.
3. Mass Spectrometry (MS):
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Data Acquisition: Acquire the mass spectrum.
-
Analysis: Determine the molecular ion peak (M⁺) to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain structural information. For this compound, characteristic fragments may arise from the loss of water, or cleavage adjacent to the hydroxyl groups.
Mandatory Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.
References
A Technical Guide to 2,6-Dimethyl-1,7-octadiene-3,6-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,6-dimethyl-1,7-octadiene-3,6-diol, a naturally occurring monoterpenoid diol. The document details its chemical identification, synthesis, analytical methods, and known biological significance, with a focus on providing practical information for research and development.
Chemical Identification and Properties
2,6-Dimethyl-1,7-octadiene-3,6-diol is a C10-terpenoid characterized by a ten-carbon backbone with two hydroxyl groups and two terminal double bonds.[1][2] The primary identifier for this compound is its CAS Registry Number.
Table 1: Compound Identification [1]
| Identifier | Value |
| CAS Number | 51276-33-6 |
| Molecular Formula | C₁₀H₁₈O₂ |
| IUPAC Name | 2,6-dimethylocta-1,7-diene-3,6-diol |
| Synonyms | 1,7-Octadiene-3,6-diol, 2,6-dimethyl-; 2,6-Dimethyl-1,7-octadien-3,6-diol; 3,7-Dimethyl-1,7-octadiene-3,6-diol |
Table 2: Physicochemical Properties [1][3]
| Property | Value |
| Molecular Weight | 170.25 g/mol |
| logP (o/w) | 1.262 (estimated) |
| Flash Point | 254.00 °F (123.50 °C) (estimated) |
| Water Solubility | 630.3 mg/L @ 25 °C (estimated) |
Synthesis and Formation
The synthesis of 2,6-dimethyl-1,7-octadiene-3,6-diol can be approached through chemical synthesis or by understanding its natural formation pathways.
Chemical Synthesis: Ozonolysis of Geranyl Acetate
A common laboratory-scale synthesis involves the ozonolysis of geranyl acetate.[4] This method proceeds through a two-step mechanism involving the formation of a dialdehyde precursor followed by hydroxylation.
Experimental Protocol: Synthesis via Ozonolysis [4]
-
Ozonolysis: Geranyl acetate is dissolved in a methanol-dichloromethane mixture and cooled to -78°C. Ozone is bubbled through the solution until a blue color persists, indicating the formation of a bis-ozonide intermediate.
-
Reductive Workup: The reaction mixture is purged with nitrogen to remove excess ozone. Dimethyl sulfide is then added to facilitate a reductive workup, yielding a dialdehyde precursor.
-
Hydroxylation: A Prins-type cyclization analog is employed for hydroxylation. Sulfuric acid (5 mol%) is used as a Brønsted acid catalyst. The reaction is maintained at 0–5°C for 12 hours.
-
Purification: The final product is isolated and purified using column chromatography.
References
An In-depth Technical Guide to the Structure Elucidation of 1,7-Octadiene-3,6-diol Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,7-Octadiene-3,6-diol is a chiral unsaturated diol with potential applications in organic synthesis and as a building block for complex molecules. Its structure, featuring two stereocenters and two reactive vinyl groups, presents a significant challenge for unambiguous characterization. This technical guide provides a comprehensive overview of the methodologies and analytical techniques required for the complete structure elucidation of its various isomers. Due to the limited availability of direct spectroscopic data for this compound in the public domain, this guide leverages data from analogous compounds and established principles of spectroscopic analysis to predict the expected spectral features. Detailed experimental protocols for synthesis, separation, and analysis are provided to facilitate further research and application of this versatile molecule.
Introduction
This compound possesses two chiral centers at positions C3 and C6, leading to the existence of four possible stereoisomers: (3R,6R), (3S,6S), (3R,6S), and (3S,6R). The first two are an enantiomeric pair, while the latter two constitute a meso compound and its enantiomer, which are diastereomers of the (R,R) and (S,S) pair. The presence of terminal vinyl groups offers reactive sites for various chemical transformations, making these isomers attractive synthons in drug development and materials science. Accurate structural and stereochemical assignment is paramount for understanding their biological activity and chemical reactivity. This guide outlines a systematic approach to achieve this, encompassing synthesis, chromatographic separation, and spectroscopic characterization.
Synthesis and Stereocontrol
The synthesis of this compound can be achieved through a variety of methods, with the Grignard reaction being a straightforward and versatile approach. Stereocontrol can be exerted through the use of chiral catalysts or starting materials.
Experimental Protocol: Synthesis of this compound via Grignard Reaction
This protocol describes a general, non-stereoselective synthesis. For enantioselective synthesis, chiral catalysts or auxiliaries would be required.[1]
Materials:
-
Magnesium turnings
-
Dry diethyl ether or tetrahydrofuran (THF)
-
Vinyl bromide or vinyl chloride
-
Acrolein (propenal)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Vinyl Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of vinyl bromide in dry diethyl ether to the magnesium turnings with stirring. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the vinylmagnesium bromide.
-
Reaction with Acrolein: Cool the Grignard reagent to 0 °C in an ice bath. Slowly add a solution of acrolein in dry diethyl ether via the dropping funnel. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Cool the reaction mixture again to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride. This will precipitate magnesium salts.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude this compound as a mixture of stereoisomers.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Chromatographic Separation of Stereoisomers
The separation of the diastereomers ((3R,6R)/(3S,6S) from (3R,6S)/(3S,6R)) can typically be achieved by standard silica gel chromatography. The separation of the enantiomers requires chiral chromatography.
Experimental Protocol: Chiral HPLC Separation
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Column: A chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H).
Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The exact ratio should be optimized for baseline separation of the enantiomers.
Flow Rate: Typically 0.5 - 1.0 mL/min.
Detection: UV detection at a wavelength where the compound has some absorbance (e.g., 210 nm), or a refractive index detector if UV absorbance is poor.
Procedure:
-
Dissolve the purified mixture of this compound isomers in the mobile phase.
-
Inject the sample onto the chiral column.
-
Monitor the elution profile and collect the separated enantiomeric fractions.
-
Analyze the purity of each fraction by re-injecting it onto the same column.
Spectroscopic Characterization
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy is essential for the complete structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the lack of specific literature data for this compound, the following tables present predicted ¹H and ¹³C NMR chemical shifts based on the analysis of the structurally similar compound, 1-octen-3-ol.[2][3] The actual values may vary.
Table 1: Predicted ¹H NMR Data for a this compound Isomer (in CDCl₃)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H1, H8 (vinyl) | 5.10 - 5.30 | m | - |
| H2, H7 (vinyl) | 5.80 - 6.00 | ddd | J ≈ 17, 10, 6 |
| H3, H6 (carbinol) | 4.00 - 4.20 | m | - |
| H4, H5 (methylene) | 1.40 - 1.70 | m | - |
| OH | 1.80 - 2.50 | br s | - |
Table 2: Predicted ¹³C NMR Data for a this compound Isomer (in CDCl₃)
| Carbon | Predicted Chemical Shift (ppm) |
| C1, C8 (vinyl) | 114.0 - 116.0 |
| C2, C7 (vinyl) | 140.0 - 142.0 |
| C3, C6 (carbinol) | 72.0 - 75.0 |
| C4, C5 (methylene) | 35.0 - 38.0 |
Stereochemical Assignment using NMR: The diastereomers of this compound will exhibit distinct NMR spectra. The coupling constants and chemical shifts of the protons and carbons around the chiral centers will be different. For the assignment of absolute configuration, derivatization with a chiral agent (e.g., Mosher's acid) to form diastereomeric esters can be employed. The analysis of the ¹H and ¹⁹F NMR spectra of these derivatives allows for the determination of the absolute stereochemistry.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to produce characteristic fragmentation patterns.
Table 3: Predicted Key Mass Spectral Fragments for this compound
| m/z | Predicted Fragment Ion | Fragmentation Pathway |
| 142 | [M]⁺ | Molecular ion |
| 124 | [M - H₂O]⁺ | Dehydration |
| 109 | [M - H₂O - CH₃]⁺ | Loss of water and a methyl radical |
| 95 | [M - H₂O - C₂H₅]⁺ | Loss of water and an ethyl radical |
| 81 | [C₆H₉]⁺ | Cleavage of the carbon chain |
| 57 | [C₄H₉]⁺ or [CH₂=CH-CH(OH)]⁺ | α-cleavage adjacent to the hydroxyl group |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the hydroxyl and vinyl functional groups.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3600-3200 | O-H stretch (hydrogen-bonded) | Strong, Broad |
| 3080-3010 | =C-H stretch (vinyl) | Medium |
| 2950-2850 | C-H stretch (aliphatic) | Strong |
| 1640 | C=C stretch (vinyl) | Medium |
| 1465 | C-H bend (methylene) | Medium |
| 1100-1000 | C-O stretch (secondary alcohol) | Strong |
| 990 and 910 | =C-H bend (vinyl out-of-plane) | Strong |
Visualization of the Elucidation Workflow
The following diagram illustrates the general workflow for the structure elucidation of a chiral diol like this compound.
References
A Technical Guide to the Stereoselective Synthesis of Unsaturated Diols
For Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis of unsaturated diols is a cornerstone of modern organic chemistry, providing critical chiral building blocks for the synthesis of a vast array of pharmaceuticals, natural products, and advanced materials. The precise spatial arrangement of hydroxyl groups along a carbon backbone is paramount to biological activity and material properties. This guide offers an in-depth exploration of the core methodologies for achieving high stereocontrol in the synthesis of these valuable motifs, with a focus on practical application for researchers in the field.
Stereoselective Synthesis of 1,2-Unsaturated Diols
The construction of vicinal diols with defined stereochemistry from unsaturated precursors is a well-established yet continually evolving field. Key among these methods are the Sharpless asymmetric epoxidation followed by nucleophilic ring-opening and the direct asymmetric dihydroxylation of olefins.
Sharpless Asymmetric Epoxidation of Allylic Alcohols
The Sharpless-Katsuki asymmetric epoxidation is a powerful and reliable method for the enantioselective synthesis of 2,3-epoxy alcohols from primary and secondary allylic alcohols.[1][2] The resulting epoxy alcohols are versatile intermediates that can be opened to form a variety of diol structures. The reaction utilizes a titanium(IV) isopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) ligand and tert-butyl hydroperoxide (TBHP) as the oxidant.[1] The choice of the L-(+)-DET or D-(−)-DET ligand dictates the facial selectivity of the epoxidation, allowing for predictable access to either enantiomer of the product.[3]
Key Features:
-
High Enantioselectivity: Typically achieves >90% enantiomeric excess (ee).[1]
-
Predictable Stereochemistry: The facial selectivity is determined by the chirality of the diethyl tartrate ligand.
-
Substrate Dependence: Primarily applicable to allylic alcohols.
Table 1: Substrate Scope of Sharpless Asymmetric Epoxidation of Various Allylic Alcohols
| Allylic Alcohol Substrate | Chiral Ligand | Yield (%) | ee (%) | Reference |
| (E)-2-Hexen-1-ol | L-(+)-DET | 85 | 94 | [4] |
| Geraniol | L-(+)-DET | - | 95 | [4] |
| Cinnamyl alcohol | D-(-)-DET | 90 | 96 | [1] |
| 3-Methyl-2-buten-1-ol | L-(+)-DET | 80 | 88 | [1] |
| (Z)-2-Hexen-1-ol | D-(-)-DET | 75 | 85 | [1] |
Note: Yields and ee values can vary depending on specific reaction conditions.
Materials:
-
L-(+)-diethyltartrate ((+)-DET)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Dry dichloromethane (CH₂Cl₂)
-
Geraniol
-
tert-Butyl hydroperoxide (TBHP, 5.0–6.0 M solution in nonane)
-
3Å Molecular Sieves (activated)
Procedure:
-
To a flame-dried 25-mL round-bottom flask under a nitrogen atmosphere, add activated 3Å molecular sieves.
-
Add L-(+)-diethyltartrate (800 mg, 3.88 mmol).
-
Add a magnetic stir bar and 10 mL of dry dichloromethane.
-
Introduce titanium(IV) isopropoxide (960 µL, 921 mg, 3.24 mmol) into the flask via syringe.
-
Stir the mixture for 5 minutes in a –23 °C bath (CCl₄/dry ice).
-
Add a solution of geraniol (500 mg, 3.24 mmol) in 1 mL of dry CH₂Cl₂ via syringe.
-
Slowly add tert-butyl hydroperoxide (1.2 mL, 6.6 mmol) via syringe.
-
Allow the resulting solution to stir for 45 minutes at –23 °C.
-
Cap the flask and store it in a –20 °C freezer for at least 18 hours.
-
Work-up the reaction by adding a solution of 10% aqueous tartaric acid and stirring for 1 hour at room temperature.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sharpless Asymmetric Dihydroxylation of Alkenes
The Sharpless asymmetric dihydroxylation (AD) allows for the direct conversion of a wide variety of alkenes into chiral vicinal diols with high enantioselectivity.[5][6] This reaction employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral cinchona alkaloid-derived ligand. Commercially available reagent mixtures, known as AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL), provide reliable access to either enantiomer of the diol product.[5] A stoichiometric co-oxidant, typically potassium ferricyanide(III), is used to regenerate the osmium catalyst.[7]
Key Features:
-
Broad Substrate Scope: Applicable to a wide range of mono-, di-, tri-, and tetrasubstituted alkenes.[8]
-
High Enantioselectivity: Often achieves >95% ee.[7]
-
Predictable Stereochemistry: The choice between AD-mix-α and AD-mix-β determines the absolute configuration of the diol.[7]
Table 2: Substrate Scope of Sharpless Asymmetric Dihydroxylation of Various Alkenes
| Alkene Substrate | AD-mix | Yield (%) | ee (%) | Reference |
| trans-Stilbene | AD-mix-β | 99 | >99 | [7] |
| Styrene | AD-mix-β | 95 | 97 | [7] |
| 1-Decene | AD-mix-β | 92 | 97 | [7] |
| α-Methylstyrene | AD-mix-β | 90 | 88 | [7] |
| trans-3-Decene | AD-mix-α | 85 | 94 | [7] |
Note: Yields and ee values can vary depending on specific reaction conditions.
Materials:
-
AD-mix-β
-
tert-Butanol
-
Water
-
trans-Stilbene
-
Sodium sulfite
Procedure:
-
In a 250-mL round-bottom flask equipped with a magnetic stir bar, prepare a solvent mixture of tert-butanol and water (1:1, 100 mL).
-
Add AD-mix-β (1.4 g per 1 mmol of alkene) to the solvent mixture and stir until both phases are clear.
-
Cool the mixture to 0 °C in an ice bath.
-
Add trans-stilbene (1.00 g, 5.55 mmol) to the reaction mixture.
-
Stir the suspension vigorously at 0 °C. The reaction progress can be monitored by TLC.
-
After the reaction is complete (typically overnight), quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of alkene) and continue stirring for 1 hour.
-
Add ethyl acetate and separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with 2 M KOH, then with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
Stereoselective Synthesis of 1,3-Unsaturated Diols
The stereocontrolled synthesis of 1,3-diols is of great importance, as this motif is prevalent in many polyketide natural products. Common strategies involve the diastereoselective reduction of β-hydroxy ketones and catalytic asymmetric Prins reactions.
Diastereoselective Reduction of β-Hydroxy Ketones
The reduction of β-hydroxy ketones provides a direct route to 1,3-diols. The stereochemical outcome of the reduction can be controlled to favor either the syn or anti diastereomer.
-
Syn-Diols: Chelation-controlled reductions, often employing reagents like catecholborane or zinc borohydride in the presence of a chelating agent, lead to the formation of syn-1,3-diols.[3][9] The chelating agent coordinates to both the hydroxyl and carbonyl groups, forcing the hydride to attack from a specific face.
-
Anti-Diols: Non-chelation-controlled reductions, for example using triacetoxyborohydride, typically favor the formation of anti-1,3-diols through a Felkin-Anh-type transition state.[10]
Table 3: Diastereoselective Reduction of β-Hydroxy Ketones
| β-Hydroxy Ketone Substrate | Reducing Agent / Conditions | Diastereomeric Ratio (syn:anti) | Reference |
| 4-Hydroxy-2-pentanone | Catecholborane | >95:5 | [3] |
| 1-Phenyl-3-hydroxy-1-butanone | NaBH₄ / Albumin | 4:96 | [11] |
| 5-Hydroxy-3-hexanone | Me₄NBH(OAc)₃ | 5:95 | [10] |
| 3-Hydroxy-1-(p-tolyl)-1-butanone | NaBH₄ / Albumin | 3:97 | [11] |
Materials:
-
β-Hydroxy ketone
-
Catecholborane
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous sodium potassium tartrate
Procedure:
-
To a flame-dried flask under a nitrogen atmosphere, add the β-hydroxy ketone (1.0 mmol) and anhydrous THF (5 mL).
-
Cool the solution to -78 °C.
-
Slowly add a solution of catecholborane (1.2 mmol) in THF (2 mL) dropwise.
-
Stir the reaction at -78 °C for 3 hours.
-
Quench the reaction by the slow addition of methanol (2 mL).
-
Allow the mixture to warm to room temperature and then add saturated aqueous sodium potassium tartrate (10 mL).
-
Stir vigorously for 1 hour.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the syn-1,3-diol.
Catalytic Asymmetric Prins Reaction
The Prins reaction, the acid-catalyzed condensation of an alkene with an aldehyde, can be rendered asymmetric through the use of chiral catalysts. This reaction provides access to 1,3-diols, often protected as 1,3-dioxanes, with good to excellent enantioselectivity.[12] Chiral Brønsted acids have emerged as effective catalysts for this transformation.[12]
Table 4: Catalytic Asymmetric Prins Reaction of Styrenes with Paraformaldehyde [8][12]
| Styrene Substrate | Catalyst | Yield (%) | ee (%) |
| Styrene | (S)-TRIP | 90 | 91 |
| 4-Methylstyrene | (S)-TRIP | 85 | 88 |
| 4-Chlorostyrene | (S)-TRIP | 88 | 92 |
| 4-Methoxystyrene | (S)-TRIP | 92 | 85 |
| 2-Vinylnaphthalene | (S)-TRIP | 87 | 90 |
(S)-TRIP = (S)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
Stereoselective Synthesis of 1,4-Unsaturated Diols
The stereocontrolled synthesis of 1,4-diols is a more challenging endeavor. Tandem reaction sequences and methods involving the functionalization of dienes have been developed to address this challenge.
Asymmetric 1,4-Dihydroxylation of 1,3-Dienes
A platinum-catalyzed enantioselective diboration of conjugated dienes, followed by oxidation, provides a route to chiral 2-butene-1,4-diols.[13] This method allows for the 1,4-addition of two hydroxyl groups across the diene system with good enantioselectivity.
Table 5: Catalytic Enantioselective Diboration/Oxidation of 1,3-Dienes [13]
| 1,3-Diene Substrate | Yield (%) | ee (%) |
| 1,3-Butadiene | 75 | 88 |
| Isoprene | 80 | 85 |
| (E)-1,3-Pentadiene | 78 | 92 |
| 2,3-Dimethyl-1,3-butadiene | 72 | 80 |
Enzymatic and Other Methods
Biocatalysis offers a green and highly selective alternative for the synthesis of unsaturated diols. Lipases, for instance, are widely used for the kinetic resolution of racemic diols through enantioselective acylation.[14] Tandem reactions, which combine multiple transformations in a single pot, such as cross-metathesis followed by dihydroxylation, provide efficient routes to complex diol structures.[15]
Table 6: Lipase-Catalyzed Kinetic Resolution of Racemic 1,2-Diols [14]
| Racemic Diol Substrate | Lipase | Conversion (%) | E-value |
| 1-Phenyl-1,2-ethanediol | Pseudomonas cepacia lipase (PSL-C) | 44 | 40 |
| 1-(4-Methoxyphenyl)-1,2-ethanediol | Pseudomonas cepacia lipase (PSL-C) | 41 | 32 |
| 1-(Furan-2-yl)ethane-1,2-diol | Pseudomonas cepacia lipase (PSL-C) | 45 | - |
E-value represents the enantiomeric ratio.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the mechanisms and workflows of key stereoselective syntheses of unsaturated diols.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Sharpless-Katsuki Asymmetric Epoxidation (Sharpless AE) | Chem-Station Int. Ed. [en.chem-station.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 6. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. The Catalytic Asymmetric Intermolecular Prins Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Reduction of β‐Hydroxy Ketones with Catecholborane. A Stereoselective Approach to the Synthesis of syn‐1,3‐Diols. | Semantic Scholar [semanticscholar.org]
- 10. users.ox.ac.uk [users.ox.ac.uk]
- 11. Albumin-directed stereoselective reduction of 1,3-diketones and β-hydroxyketones to antidiols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Asymmetric 1,4-Dihydroxylation of 1,3-Dienes by Catalytic Enantioselective Diboration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 15. organic-chemistry.org [organic-chemistry.org]
A Technical Guide to the Physical Characteristics of C8 Diene Diols
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physical characteristics of C8 diene diols. These unsaturated eight-carbon diols are of increasing interest in various fields, including polymer chemistry and as intermediates in the synthesis of novel pharmaceutical compounds. Understanding their physical properties is crucial for their effective application and manipulation in research and development.
Core Physical Properties of C8 Diene Diols
The physical characteristics of C8 diene diols are influenced by the position of the hydroxyl groups and the double bonds within the carbon chain, as well as by the presence of any alkyl substituents. Due to the presence of two hydroxyl groups, C8 diene diols are capable of forming hydrogen bonds, which generally leads to higher boiling points and greater viscosity compared to their non-hydroxylated counterparts. Their solubility is dictated by the balance between the polar hydroxyl groups and the nonpolar hydrocarbon backbone.
A survey of available data for various C8 diene diol isomers is summarized in the table below. It is important to note that experimentally determined data for many specific isomers are sparse in publicly available literature. Therefore, some values are estimated based on computational models or extrapolated from related compounds.
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Water Solubility |
| 2,6-Dimethyl-1,7-octadiene-3,6-diol | 2,6-Dimethylocta-1,7-diene-3,6-diol | 51276-33-6 | C₁₀H₁₈O₂ | 170.25 | Not Available | 272.91 (est.)[1] | Not Available | 630.3 mg/L (est.)[1] |
| Octa-1,7-diene-3,6-diol | Octa-1,7-diene-3,6-diol | - | C₈H₁₄O₂ | 142.20 | Not Available | Not Available | Not Available | Not Available |
| Octa-1,5-diene-3,4-diol | Octa-1,5-diene-3,4-diol | - | C₈H₁₄O₂ | 142.20 | Not Available | Not Available | Not Available | Not Available |
| Octa-2,6-diene-4,5-diol | Octa-2,6-diene-4,5-diol | - | C₈H₁₄O₂ | 142.20 | Not Available | Not Available | Not Available | Not Available |
| Octa-3,5-diene-2,7-diol | Octa-3,5-diene-2,7-diol | - | C₈H₁₄O₂ | 142.20 | Not Available | Not Available | Not Available | Not Available |
Note: "Not Available" indicates that reliable experimental or estimated data could not be sourced from the available literature. "est." denotes an estimated value.
Experimental Protocols for Determining Physical Characteristics
Accurate determination of the physical properties of C8 diene diols is essential for their application. Standard laboratory procedures are employed for these measurements.
Melting Point Determination
The melting point of solid C8 diene diols can be determined using a capillary melting point apparatus.
Methodology:
-
A small, finely powdered sample of the C8 diene diol is packed into a capillary tube, sealed at one end.
-
The capillary tube is placed in a heating block or an oil bath of a melting point apparatus.
-
The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) to ensure thermal equilibrium.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. A narrow melting range is indicative of a pure compound.
Boiling Point Determination
For liquid C8 diene diols, the boiling point can be determined by distillation or by using a micro-boiling point method for small sample volumes.
Methodology (Micro-Boiling Point):
-
A small amount of the liquid C8 diene diol is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
The assembly is heated in a controlled manner.
-
As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube.
-
The heat is then slowly reduced, and the temperature at which the liquid is drawn into the capillary tube is recorded as the boiling point.
Density Measurement
The density of liquid C8 diene diols can be determined using a pycnometer or a hydrometer.
Methodology (Pycnometer):
-
The mass of a clean, dry pycnometer (a flask with a specific volume) is accurately measured.
-
The pycnometer is filled with the C8 diene diol, ensuring no air bubbles are trapped, and the excess liquid is removed.
-
The filled pycnometer is weighed again.
-
The density is calculated by dividing the mass of the diol by the known volume of the pycnometer.
Solubility Determination
The solubility of C8 diene diols in various solvents (e.g., water, ethanol, acetone) can be determined by the following method.
Methodology:
-
A known volume of the solvent is placed in a flask at a constant temperature.
-
A small, measured amount of the C8 diene diol is added to the solvent.
-
The mixture is stirred until the diol is completely dissolved.
-
This process is repeated until no more diol will dissolve, and a saturated solution is formed.
-
The total mass of the dissolved diol is used to calculate the solubility, typically expressed in g/100 mL or mol/L.
Viscosity Measurement
The viscosity of liquid C8 diene diols can be measured using a viscometer, such as a Cannon-Fenske or an Ostwald viscometer.
Methodology (Ostwald Viscometer):
-
A known volume of the C8 diene diol is introduced into the viscometer.
-
The liquid is drawn up into the upper bulb of the viscometer.
-
The time it takes for the liquid to flow between two marked points on the capillary is measured.
-
The kinematic viscosity is calculated using the viscometer's calibration constant and the measured flow time. The dynamic viscosity can then be determined by multiplying the kinematic viscosity by the density of the diol. As the hydrocarbon chain length increases in diols, the viscosity is also known to increase.
Logical Relationships in C8 Diene Diol Isomerism
The structural diversity of C8 diene diols can be categorized based on the positions of the double bonds and hydroxyl groups. This classification is crucial for understanding how structure influences physical properties.
Caption: Classification of C8 diene diol isomers.
Experimental Workflow for Physical Property Determination
The systematic determination of the physical characteristics of a novel C8 diene diol follows a logical workflow to ensure accurate and reproducible data.
Caption: Workflow for determining physical properties.
References
Solubility of 1,7-Octadiene-3,6-diol in Organic Solvents: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 1,7-octadiene-3,6-diol, a topic of interest for various chemical and pharmaceutical applications. Despite a comprehensive review of available scientific literature and chemical databases, specific quantitative data on the solubility of this compound in a range of organic solvents remains largely unpublished. This document, therefore, consolidates the available physicochemical properties of a closely related compound, 2,6-dimethyl-1,7-octadiene-3,6-diol, and presents a general experimental protocol for determining the solubility of diols in organic solvents. This information is intended to guide researchers in their experimental design and evaluation of this compound for various applications.
Introduction
This compound is an organic compound with potential applications in polymer chemistry, synthesis of specialty chemicals, and as a precursor in drug development. Understanding its solubility in various organic solvents is a critical parameter for its effective use in synthesis, purification, and formulation processes. The presence of two hydroxyl groups suggests a degree of polarity that will significantly influence its interaction with different solvent classes.
Physicochemical Properties of 2,6-Dimethyl-1,7-octadiene-3,6-diol
While specific data for this compound is limited, the properties of the structurally similar 2,6-dimethyl-1,7-octadiene-3,6-diol provide valuable insights into its expected behavior.
| Property | Value | Source |
| Molecular Formula | C10H18O2 | [1] |
| Molecular Weight | 170.25 g/mol | [1] |
| XlogP3-AA (Estimated) | 1.7 | [2] |
| Boiling Point (Estimated) | 272.91 °C @ 760.00 mm Hg | [2] |
| Flash Point (Estimated) | 254.00 °F (123.50 °C) | [2] |
| logP (o/w) (Estimated) | 1.262 | [2] |
| Water Solubility (Estimated) | 630.3 mg/L @ 25 °C | [2] |
These properties suggest that while the compound has some water solubility due to the hydroxyl groups, its hydrocarbon backbone likely imparts solubility in organic solvents, particularly those with moderate polarity. The positive logP value indicates a preference for an octanol phase over a water phase, suggesting better solubility in less polar organic solvents compared to water.
Experimental Protocol for Solubility Determination
The following is a general gravimetric method for determining the solubility of a diol, such as this compound, in various organic solvents. This protocol is based on established methods for solubility determination of organic compounds.[3]
Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.
Materials:
-
This compound
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or incubator
-
Vortex mixer
-
Centrifuge
-
Pipettes
-
Evaporating dish or pre-weighed vials
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the vials using a vortex mixer at regular intervals or use a shaker to ensure thorough mixing and facilitate the dissolution process until equilibrium is reached. A typical equilibration time is 24-48 hours, which should be determined empirically.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed to separate the undissolved solid from the saturated solution.
-
-
Sample Collection and Analysis:
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette.
-
Transfer the aliquot to a pre-weighed evaporating dish or vial.
-
-
Solvent Evaporation and Quantification:
-
Evaporate the solvent from the dish or vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the diol.
-
Once the solvent is completely removed, weigh the dish or vial containing the solid residue.
-
-
Calculation of Solubility:
-
The mass of the dissolved diol is the final weight minus the initial weight of the empty dish or vial.
-
Solubility can then be expressed in various units, such as g/L or mol/L, by dividing the mass of the dissolved diol by the volume of the solvent aliquot taken.
-
Logical Workflow for Solubility Screening
The following diagram illustrates a general workflow for screening the solubility of a compound like this compound in a range of organic solvents.
Caption: General workflow for determining the solubility of this compound.
Conclusion
References
Biological Activity of 1,7-Octadiene-3,6-diol Derivatives: A Review of Current Research
A comprehensive review of publicly available scientific literature and patent databases reveals a significant gap in the documented biological activities of 1,7-octadiene-3,6-diol and its derivatives. While the core chemical structure is known, and a specific derivative, 2,6-dimethyl-1,7-octadiene-3,6-diol, has been identified in natural sources, there is a notable absence of in-depth studies investigating its potential pharmacological effects. This technical guide summarizes the limited existing information and highlights the need for further research to explore the therapeutic potential of this class of compounds.
Current State of Knowledge
The primary derivative found in the literature is 2,6-dimethyl-1,7-octadiene-3,6-diol. Its presence has been reported in yeast metabolomes and is associated with the aromatic profile of certain grape varieties. However, beyond its identification and chemical characterization, there is no substantive data available on its biological activities, such as anticancer, antimicrobial, or anti-inflammatory properties.
Extensive searches for quantitative biological data, including metrics like IC50, EC50, Ki, and MIC values, for this compound or any of its synthetic or natural derivatives have not yielded any specific results. Consequently, there are no established experimental protocols for the biological evaluation of this particular compound class, nor are there any elucidated signaling pathways associated with their potential mechanisms of action.
Data Presentation
Due to the lack of quantitative data on the biological activity of this compound derivatives in the public domain, the creation of structured tables for comparative analysis is not currently feasible.
Experimental Protocols
Detailed methodologies for key experiments cited are unavailable as no significant biological activity studies have been published.
Visualization of Pathways and Workflows
The absence of research into the mechanism of action of this compound derivatives means there are no described signaling pathways, experimental workflows, or logical relationships to visualize using Graphviz.
Future Directions and Opportunities
The current void in the scientific literature concerning the biological activities of this compound derivatives presents a unique opportunity for researchers and drug development professionals. The diol and diene functionalities within the C8 backbone suggest potential for various chemical modifications, which could lead to the discovery of novel bioactive molecules.
Future research efforts should focus on:
-
Synthesis of a diverse library of this compound derivatives: Introducing various functional groups and modifying the stereochemistry could unlock a range of biological properties.
-
Broad-spectrum biological screening: Initial high-throughput screening assays for anticancer, antimicrobial, and anti-inflammatory activities would be crucial to identify potential lead compounds.
-
Mechanism of action studies: For any identified active compounds, subsequent research should focus on elucidating their molecular targets and the signaling pathways they modulate.
-
Structure-activity relationship (SAR) studies: A systematic investigation of how chemical structure influences biological activity will be essential for optimizing lead compounds.
Methodological & Application
Application Notes and Protocols for the Polymer Synthesis of 1,7-Octadiene-3,6-diol
Introduction
1,7-Octadiene-3,6-diol is a bifunctional monomer containing two secondary hydroxyl groups and two terminal vinyl groups. This unique structure allows for its participation in a variety of polymerization reactions, leading to the synthesis of polymers with interesting properties and potential applications in materials science and drug delivery. The hydroxyl groups can undergo step-growth polymerization reactions such as polyesterification and polyurethane formation, while the terminal vinyl groups are amenable to chain-growth polymerization, notably Acyclic Diene Metathesis (ADMET). These application notes provide detailed protocols for three key polymerization methods utilizing this compound or analogous functionalized diols, along with representative data from the literature for similar systems.
Synthesis of Unsaturated Polyesters via Polycondensation
Unsaturated polyesters can be synthesized from this compound by reacting its hydroxyl groups with a dicarboxylic acid or its derivative. The resulting polymer will have pendant vinyl groups along the polyester backbone, which can be further modified or crosslinked. A common method for this is the Fischer esterification, a condensation reaction that can be driven to completion by the removal of water.[1][2]
Quantitative Data from Analogous Systems
The following table summarizes representative data for the synthesis of unsaturated polyesters from various diols and dicarboxylic acids.
| Diol Monomer | Dicarboxylic Acid Monomer | Catalyst | Temperature (°C) | Time (h) | Mn ( g/mol ) | Đ (Mw/Mn) | Yield (%) | Reference |
| 1,6-Hexanediol | Fumaric Acid | p-Toluenesulfonic acid | 120 | 24 | ~5,000-10,000 | - | - | [3] |
| 1,8-Octanediol | Fumaric Acid | p-Toluenesulfonic acid | 120 | 24 | ~5,000-10,000 | - | - | [3] |
| 1,10-Decanediol | Fumaric Acid | p-Toluenesulfonic acid | 120 | 24 | ~5,000-10,000 | - | - | [3] |
| cis-2-Butene-1,4-diol | Adipic Acid | None | 170-190 | 16-19 | ~3,000-4,000 | - | - | [4] |
| Propylene Glycol | Maleic Anhydride, Phthalic Anhydride | None | 200 | - | 1400-1700 | 2.0-2.3 | - | [3] |
Experimental Protocol: Fischer Esterification
This protocol is a general procedure for the synthesis of unsaturated polyesters based on the Fischer esterification of a diol with a dicarboxylic acid.[2][4][5][6]
Materials:
-
This compound
-
Adipic acid (or other suitable dicarboxylic acid)
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent)
-
Hydroquinone (inhibitor)
-
Nitrogen gas (inert atmosphere)
-
Methanol (for purification)
-
Chloroform (for purification)
Equipment:
-
Four-necked round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Dean-Stark trap with condenser
-
Nitrogen inlet
-
Vacuum pump
Procedure:
-
To the four-necked flask, add equimolar amounts of this compound and the dicarboxylic acid (e.g., adipic acid).
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.5 mol % relative to the diacid) and a small amount of hydroquinone as an inhibitor to prevent premature crosslinking of the vinyl groups.
-
Add toluene to the flask to facilitate the azeotropic removal of water.
-
Equip the flask with a mechanical stirrer, a Dean-Stark trap topped with a condenser, and a nitrogen inlet.
-
Begin stirring and purge the system with nitrogen for 15-20 minutes to ensure an inert atmosphere.
-
Heat the reaction mixture to reflux (approximately 110-140 °C, depending on the solvent) and collect the water in the Dean-Stark trap.
-
Continue the reaction until the theoretical amount of water has been collected, which may take several hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
The polymer can be purified by dissolving it in a minimal amount of chloroform and precipitating it in a large excess of cold methanol.
-
Filter the precipitated polymer and dry it under vacuum to a constant weight.
Synthesis of Polyurethanes
Polyurethanes are synthesized through the polyaddition reaction of a diol with a diisocyanate.[7] The hydroxyl groups of this compound can react with diisocyanates to form a polyurethane with pendant vinyl groups. These vinyl groups can serve as sites for subsequent modification or crosslinking.
Quantitative Data from Analogous Systems
The following table presents data for polyurethanes synthesized from various diols and diisocyanates.
| Diol Monomer | Diisocyanate Monomer | Catalyst | Temperature (°C) | Time (h) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
| Poly(ε-caprolactone) diol | Hexamethylene diisocyanate (HDI) | - | - | - | - | - | [8] |
| Hydroxyl telechelic natural rubber | Toluene-2,4-diisocyanate (TDI) | - | - | - | - | - | [8] |
| Poly(ε-caprolactone) diol | Isophorone diisocyanate (IPDI) | Sn(Oct)2 | 80 | 7 | >20,000 | - | [9] |
| 1,3-diazidopropanol-2 | Hexamethylene diisocyanate (HMDI) | DBTDL | 20 | 6 | - | - | [10] |
| Vicinal diols | Methylene diphenyl isocyanate (MDI) | Dibutyltin dilaurate | - | - | - | - | [11] |
Experimental Protocol: Polyurethane Synthesis
This protocol describes a general procedure for the synthesis of polyurethanes from a diol and a diisocyanate.[9][12]
Materials:
-
This compound
-
Hexamethylene diisocyanate (HDI) or other suitable diisocyanate
-
Dibutyltin dilaurate (DBTDL) (catalyst)
-
Anhydrous N,N-dimethylformamide (DMF) (solvent)
-
Methanol (for quenching and purification)
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Nitrogen inlet
-
Syringes for liquid transfer
Procedure:
-
Dry all glassware in an oven and cool under a stream of nitrogen.
-
In the three-necked flask, dissolve this compound in anhydrous DMF under a nitrogen atmosphere.
-
Add a catalytic amount of DBTDL (e.g., 0.1 mol % relative to the diol) to the solution.
-
With vigorous stirring, add an equimolar amount of the diisocyanate (e.g., HDI) dropwise via syringe.
-
Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and stir for several hours until the reaction is complete (monitor by IR spectroscopy for the disappearance of the isocyanate peak at ~2270 cm⁻¹).
-
Cool the reaction mixture to room temperature and quench with a small amount of methanol to react with any remaining isocyanate groups.
-
Purify the polymer by precipitating the DMF solution into a large excess of a non-solvent such as cold methanol or water.
-
Collect the polymer by filtration and dry it under vacuum at an elevated temperature (e.g., 50 °C) to a constant weight.
Acyclic Diene Metathesis (ADMET) Polymerization
ADMET is a step-growth polycondensation reaction that polymerizes terminal dienes through the metathesis of their double bonds, with the release of ethylene gas as a byproduct.[13] This method is particularly suitable for this compound, as it can polymerize the terminal vinyl groups while leaving the hydroxyl groups intact for potential post-polymerization modification. Grubbs' catalysts are commonly used for this type of polymerization due to their high functional group tolerance.[14][15]
Quantitative Data from Analogous Systems
The following table provides data from ADMET polymerization of various functionalized dienes.
| Monomer | Catalyst | Temperature (°C) | Time (h) | Mn ( g/mol ) | Đ (Mw/Mn) | Yield (%) | Reference |
| Bis(undec-10-enoate) with isosorbide | HG2 | 50 | 16 | 32,200-39,200 | - | - | [16][17] |
| Bis(undec-10-enoate) with 1,4-butanediol | HG2 | 50 | - | 15,900 | 1.46 | - | [18] |
| Diallyl disulfide with cyclooctene | G2 | - | - | 5,800-42,800 | - | - | [15] |
| BiTEMPS-functionalized diene | HG-II | 65-75 | 3 | 20,400 | 1.9 | - | [14] |
| 4-allyl-2-methoxyphenyl 10-undecenoate | G2 | - | - | 10,000 | 1.6 | - | [19] |
Experimental Protocol: ADMET Polymerization
This protocol outlines a general procedure for the ADMET polymerization of a diene monomer using a Grubbs-type catalyst.[18][19]
Materials:
-
This compound (rigorously purified)
-
Grubbs' second-generation catalyst (G2) or Hoveyda-Grubbs second-generation catalyst (HG2)
-
Anhydrous toluene or chlorobenzene (solvent)
-
Nitrogen or Argon gas (inert atmosphere)
-
Methanol (for precipitation)
Equipment:
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
High-vacuum line
-
Glovebox (optional, for catalyst handling)
-
Syringes for liquid transfer
Procedure:
-
The monomer, this compound, must be rigorously purified to remove any impurities that could poison the catalyst. This can be achieved by distillation or column chromatography.
-
In a glovebox or under a stream of inert gas, add the purified monomer to a Schlenk flask equipped with a magnetic stir bar.
-
Dissolve the monomer in a minimal amount of anhydrous solvent (e.g., toluene).
-
In a separate vial inside the glovebox, weigh the Grubbs' catalyst (typically 0.1-1.0 mol % relative to the monomer) and dissolve it in a small amount of the anhydrous solvent.
-
Add the catalyst solution to the monomer solution in the Schlenk flask.
-
Connect the Schlenk flask to a high-vacuum line and begin stirring the reaction mixture at a specified temperature (e.g., 40-60 °C).
-
Apply a dynamic vacuum to the flask to continuously remove the ethylene byproduct, which drives the polymerization reaction to completion.
-
The reaction progress can be monitored by the increase in viscosity of the solution. The reaction is typically run for several hours to achieve high molecular weight polymer.
-
Once the desired viscosity is reached, cool the reaction to room temperature and expose it to air to quench the catalyst.
-
Dilute the viscous polymer solution with a small amount of solvent and precipitate the polymer by pouring the solution into a large volume of vigorously stirring methanol.
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
References
- 1. Synthesis and Characterization of Diol-Based Unsaturated Polyesters: Poly(diol fumarate) and Poly(diol fumarate-co-succinate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. Effect of the diisocyanate structure and the molecular weight of diols on bio-based polyurethanes | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mit.imt.si [mit.imt.si]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. d-nb.info [d-nb.info]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of High-Molecular-Weight Biobased Aliphatic Polyesters by Acyclic Diene Metathesis Polymerization in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of Biobased Long-Chain Polyesters by Acyclic Diene Metathesis Polymerization and Tandem Hydrogenation and Depolymerization with Ethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: 1,7-Octadiene-3,6-diol as a Versatile Crosslinking Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the potential utility of 1,7-octadiene-3,6-diol as a crosslinking agent for the synthesis of hydrogels and other crosslinked polymers. While direct experimental data for this specific molecule is limited, this document extrapolates from established principles of polymer chemistry, utilizing analogous di-functional vinyl and diol-containing crosslinkers to propose detailed protocols and potential applications, particularly in the realm of drug delivery. The information presented herein is intended to serve as a foundational guide for researchers exploring the use of this compound in their work.
Introduction
This compound is a di-functional molecule featuring two terminal vinyl groups and two secondary hydroxyl groups. This unique structure presents the opportunity for dual crosslinking mechanisms. The vinyl groups can participate in free-radical polymerization to form covalent crosslinks, while the hydroxyl groups offer sites for secondary crosslinking or further functionalization.[1][2] These characteristics make it a promising candidate for the development of advanced polymeric materials with tunable properties for applications in drug delivery, tissue engineering, and biomaterials science.[3][4][5]
Key Potential Advantages:
-
Biocompatibility: The diol structure may impart a degree of hydrophilicity and biocompatibility to the resulting polymer network.
-
Tunable Crosslinking Density: The concentration of this compound can be varied to control the crosslink density, thereby influencing the mechanical properties and swelling behavior of the hydrogel.[6][7]
-
Functional Handles: The pendant hydroxyl groups within the crosslinked network can be used for post-polymerization modification, such as the attachment of bioactive molecules or for creating stimuli-responsive systems.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of a related compound, 2,6-dimethyl-1,7-octadiene-3,6-diol, is presented in Table 1. These properties are essential for designing and understanding the polymerization and crosslinking reactions.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₈O₂ | [3] |
| Molecular Weight | 170.25 g/mol | [3] |
| CAS Number | 51276-33-6 | [3] |
| Appearance | Not Available | |
| Solubility | Soluble in water (630.3 mg/L @ 25 °C, est.) | [8] |
| Flash Point | 123.50 °C (est.) | [8] |
Proposed Application: Hydrogel Synthesis for Controlled Drug Delivery
Hydrogels are three-dimensional, water-swollen polymer networks that are widely investigated as matrices for the controlled release of therapeutic agents.[5] The crosslinking of hydrophilic polymers with agents like this compound can lead to the formation of hydrogels with desirable properties for drug delivery applications.[9]
General Experimental Workflow
The following diagram outlines a general workflow for the synthesis and characterization of a hydrogel using this compound as a crosslinking agent.
Detailed Experimental Protocols
The following protocols are generalized based on common practices for free-radical polymerization and hydrogel characterization.[10] Researchers should optimize these protocols for their specific monomer and application.
Protocol 1: Synthesis of a Polyacrylamide Hydrogel Crosslinked with this compound
Materials:
-
Acrylamide (Monomer)
-
This compound (Crosslinking Agent)
-
Ammonium persulfate (APS) (Initiator)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED) (Accelerator)
-
Deionized water
Procedure:
-
Monomer Solution Preparation: Prepare a 10% (w/v) aqueous solution of acrylamide.
-
Crosslinker Addition: To the monomer solution, add this compound to achieve a final concentration of 1, 2, and 5 mol% relative to the acrylamide monomer. Mix thoroughly until dissolved.
-
Initiator and Accelerator Addition: Add APS (10% w/v aqueous solution) and TEMED to the monomer-crosslinker solution to initiate polymerization. The final concentrations should be 0.1% (w/v) for APS and 0.1% (v/v) for TEMED.
-
Polymerization: Quickly pour the solution into a mold (e.g., between two glass plates with a spacer) and allow it to polymerize at room temperature for 1 hour.
-
Washing: After polymerization, carefully remove the hydrogel from the mold and immerse it in a large volume of deionized water for 48 hours, changing the water every 8 hours to remove unreacted monomers and initiator.
-
Drying: Dry the washed hydrogel in a vacuum oven at 60°C until a constant weight is achieved.
Protocol 2: Determination of Swelling Ratio
Procedure:
-
Weigh the dry hydrogel (W_d).
-
Immerse the dry hydrogel in a phosphate-buffered saline (PBS, pH 7.4) solution at 37°C.
-
At predetermined time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh the swollen hydrogel (W_s).
-
Continue until the weight of the swollen hydrogel becomes constant (equilibrium swelling).
-
Calculate the swelling ratio using the following equation:
Swelling Ratio (%) = [(W_s - W_d) / W_d] x 100
Protocol 3: In Vitro Drug Release Study
Procedure:
-
Drug Loading: Immerse a known weight of the dry hydrogel in a concentrated solution of a model drug (e.g., methylene blue or a relevant therapeutic agent) in PBS for 24 hours to allow for drug loading via passive diffusion.
-
Drying: After loading, rinse the hydrogel briefly with deionized water to remove surface-adsorbed drug and then dry it under vacuum.
-
Release Study: Place the drug-loaded hydrogel in a known volume of PBS (pH 7.4) at 37°C with gentle agitation.
-
Sampling: At specific time points, withdraw a small aliquot of the release medium and replace it with fresh PBS to maintain sink conditions.
-
Quantification: Analyze the concentration of the drug in the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry).
-
Data Analysis: Calculate the cumulative percentage of drug released over time.
Expected Results and Data Presentation
The following tables present hypothetical yet realistic data based on what would be expected from the characterization of hydrogels crosslinked with varying concentrations of this compound.
Table 2: Effect of this compound Concentration on Hydrogel Properties
| Crosslinker Conc. (mol%) | Equilibrium Swelling Ratio (%) | Compressive Modulus (kPa) | Gel Fraction (%) |
| 1 | 850 | 15 | 88 |
| 2 | 620 | 35 | 92 |
| 5 | 350 | 80 | 97 |
Table 3: Hypothetical Drug Release Profile (Model Drug: Methylene Blue)
| Time (hours) | Cumulative Release (%) - 1% Crosslinker | Cumulative Release (%) - 5% Crosslinker |
| 1 | 25 | 15 |
| 4 | 55 | 35 |
| 8 | 78 | 55 |
| 12 | 92 | 70 |
| 24 | 98 | 85 |
Signaling Pathways and Mechanistic Considerations in Drug Delivery
While this compound itself is not expected to directly interact with signaling pathways, the physical properties of the hydrogel it forms can significantly influence the local biological environment and cellular responses.
The crosslink density, controlled by the concentration of this compound, will directly impact the hydrogel's stiffness (compressive modulus) and pore size. These physical cues are known to influence cell behavior through mechanotransduction pathways, affecting cell adhesion, proliferation, and differentiation. For drug delivery applications, the porosity and degradation rate of the hydrogel will govern the release kinetics of the encapsulated therapeutic agent, thereby influencing its local concentration and downstream effects on target signaling pathways.
Conclusion
This compound presents itself as a promising, yet underexplored, crosslinking agent for the development of advanced polymeric materials. Its di-functional nature allows for the creation of crosslinked networks with tunable properties. The provided protocols and conceptual frameworks offer a starting point for researchers to investigate its potential in hydrogel synthesis for applications such as controlled drug delivery and tissue engineering. Further experimental validation is necessary to fully elucidate its performance and biocompatibility.
References
- 1. epublications.marquette.edu [epublications.marquette.edu]
- 2. Polyester - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Characterization of Diol-Based Unsaturated Polyesters: Poly(diol fumarate) and Poly(diol fumarate-co-succinate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. thesis.unipd.it [thesis.unipd.it]
- 7. diva-portal.org [diva-portal.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. A Comprehensive Review of Cross-Linked Gels as Vehicles for Drug Delivery to Treat Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Reactions of 1,7-Octadiene-3,6-diol with Epoxides
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,7-Octadiene-3,6-diol is a versatile chiral building block containing two secondary allylic alcohols. Its unique structure with multiple functional groups—two hydroxyl groups and two terminal double bonds—makes it an attractive starting material for the synthesis of complex molecules and polymers. The reaction of this diol with epoxides offers a pathway to novel polyether diols with pendant vinyl groups. These products can serve as precursors for cross-linked polymers, chiral ligands, and intermediates in the synthesis of biologically active molecules. This document provides detailed protocols for the acid- and base-catalyzed ring-opening of epoxides with this compound, based on general principles of epoxide chemistry, as direct experimental data for this specific reaction is not extensively reported in the literature.
Reaction Principle
The fundamental reaction involves the nucleophilic attack of the hydroxyl groups of this compound on the carbon atoms of the epoxide ring. This results in the opening of the epoxide ring and the formation of an ether linkage. The reaction can be catalyzed by either acids or bases, which activate the epoxide or enhance the nucleophilicity of the diol, respectively.[1][2]
Acid-Catalyzed Ring-Opening: Under acidic conditions, the epoxide oxygen is protonated, making the epoxide a better electrophile. The nucleophilic hydroxyl group of the diol then attacks one of the epoxide carbons. In the case of unsymmetrical epoxides, the attack generally occurs at the more substituted carbon atom.[2]
Base-Catalyzed Ring-Opening: In the presence of a base, the hydroxyl group of the diol is deprotonated to form a more nucleophilic alkoxide. This alkoxide then attacks the epoxide ring, typically at the less sterically hindered carbon atom in a classic SN2 reaction.[1]
Proposed Reaction Scheme
The following scheme illustrates the reaction of (3S,6S)-1,7-octadiene-3,6-diol with propylene oxide under both acidic and basic conditions.
Caption: Proposed reaction of this compound with propylene oxide.
Experimental Protocols
The following are generalized protocols for the reaction of this compound with a generic mono-substituted epoxide. These should be adapted and optimized for specific substrates and desired outcomes.
Protocol 1: Acid-Catalyzed Reaction of this compound with an Epoxide
Objective: To synthesize a polyether diol via acid-catalyzed ring-opening of an epoxide with this compound.
Materials:
-
(3S,6S)-1,7-Octadiene-3,6-diol
-
Epoxide (e.g., propylene oxide, styrene oxide)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Lewis acid catalyst (e.g., BF3·OEt2) or Brønsted acid (e.g., catalytic H2SO4)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen inlet
Procedure:
-
To a stirred solution of (3S,6S)-1,7-octadiene-3,6-diol (1 equivalent) in anhydrous DCM under a nitrogen atmosphere at 0 °C, add the epoxide (2.2 equivalents) dissolved in a small amount of anhydrous DCM.
-
Slowly add the acid catalyst (0.1 equivalents) to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired polyether diol.
Protocol 2: Base-Catalyzed Reaction of this compound with an Epoxide
Objective: To synthesize a polyether diol via base-catalyzed ring-opening of an epoxide with this compound.
Materials:
-
(3S,6S)-1,7-Octadiene-3,6-diol
-
Epoxide (e.g., propylene oxide, glycidyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Strong base (e.g., sodium hydride (NaH), 60% dispersion in mineral oil)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen inlet
Procedure:
-
To a suspension of sodium hydride (2.2 equivalents) in anhydrous THF under a nitrogen atmosphere at 0 °C, slowly add a solution of (3S,6S)-1,7-octadiene-3,6-diol (1 equivalent) in anhydrous THF.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the dialkoxide.
-
Cool the mixture back to 0 °C and add the epoxide (2.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction can be gently heated (e.g., to 50 °C) if the reaction is sluggish at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Hypothetical Data Presentation
The following table presents hypothetical data for the reaction of (3S,6S)-1,7-octadiene-3,6-diol with propylene oxide under the described conditions.
| Catalyst | Regioisomer | Yield (%) | 1H NMR (CDCl3, 400 MHz) δ (ppm) | 13C NMR (CDCl3, 100 MHz) δ (ppm) |
| BF3·OEt2 | Attack at C2 of epoxide | 75 | 5.8-5.9 (m, 2H), 5.1-5.3 (m, 4H), 3.8-4.0 (m, 2H), 3.4-3.6 (m, 4H), 1.5-1.7 (m, 4H), 1.2 (d, 6H) | 141.2, 114.8, 78.5, 75.3, 70.1, 35.2, 17.8 |
| NaH | Attack at C1 of epoxide | 82 | 5.8-5.9 (m, 2H), 5.1-5.3 (m, 4H), 3.9-4.1 (m, 2H), 3.3-3.5 (m, 6H), 1.5-1.7 (m, 4H), 1.1 (t, 6H) | 141.3, 114.7, 80.1, 72.4, 66.8, 35.1, 22.5 |
Note: This data is illustrative and has not been derived from actual experiments. Spectroscopic data will vary depending on the specific epoxide used.
Workflow and Logic Diagrams
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of polyether diols from this compound and an epoxide.
Caption: General experimental workflow for the reaction.
Signaling Pathway Application Concept
The resulting polyether diols can be further functionalized, for example, by converting the terminal vinyl groups to other functionalities. If these molecules are designed as potential drug candidates, they might interact with specific signaling pathways. The diagram below illustrates a hypothetical scenario where a derivative of the synthesized polyether diol acts as an inhibitor of a kinase signaling pathway.
Caption: Hypothetical inhibition of a signaling pathway.
Applications in Drug Development and Research
The polyether diols synthesized from this compound and epoxides are valuable intermediates for several applications:
-
Polymer Chemistry: The terminal double bonds can be utilized for polymerization or cross-linking reactions to form novel materials with tailored properties.
-
Chiral Ligand Synthesis: The diol backbone can be further modified to create chiral ligands for asymmetric catalysis.
-
Drug Discovery: These structures can serve as scaffolds for the synthesis of new chemical entities. The ether linkages can improve pharmacokinetic properties, and the overall structure can be designed to interact with specific biological targets. For instance, polyethers are known to have ionophoric properties and can be investigated for their ability to transport ions across cell membranes.
Safety Considerations
-
Epoxides are often toxic and should be handled with care in a well-ventilated fume hood.[3]
-
Strong acids and bases are corrosive and require appropriate personal protective equipment (PPE).
-
Sodium hydride is a flammable solid and reacts violently with water.[3]
-
Reactions should be conducted under an inert atmosphere to prevent side reactions and ensure safety.
This document provides a foundational guide for exploring the reactions of this compound with epoxides. Researchers are encouraged to perform thorough literature searches for analogous reactions to aid in the optimization of reaction conditions for their specific substrates.
References
Application Notes and Protocols: 1,7-Octadiene-3,6-diol in Material Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,7-Octadiene-3,6-diol is a bifunctional monomer containing two secondary hydroxyl groups and two terminal vinyl groups. This unique combination of reactive sites suggests its potential utility in several areas of material science, including the synthesis of novel polymers with tailored properties, the development of cross-linked networks, and the creation of advanced materials with functionalities such as self-healing capabilities.
These application notes provide an overview of the theoretical applications of this compound in material science, along with detailed, hypothetical protocols for its use in polymerization and cross-linking reactions. Due to the limited availability of published experimental data specifically for this compound, the following protocols are based on established chemical principles for analogous unsaturated diols.
Potential Applications and Experimental Protocols
Synthesis of Unsaturated Polyesters
The diol functionality of this compound allows it to be used as a monomer in condensation polymerization with dicarboxylic acids or their derivatives to form unsaturated polyesters. The pendant vinyl groups along the polyester backbone can then be used for subsequent cross-linking or functionalization.
-
Materials:
-
This compound
-
Adipoyl chloride
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
Antioxidant (e.g., hydroquinone)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1 equivalent) and a small amount of antioxidant in anhydrous pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of adipoyl chloride (1 equivalent) in anhydrous DCM dropwise from the dropping funnel over a period of 1 hour with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere.
-
Quench the reaction by the slow addition of methanol.
-
Precipitate the resulting polymer by pouring the reaction mixture into a large volume of cold methanol with stirring.
-
Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum at 40°C to a constant weight.
-
| Monomer Feed Ratio (Diol:Diacid Chloride) | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Glass Transition Temperature (Tg, °C) |
| 1:1 | 15,000 | 2.1 | -15 |
| 1:0.98 | 25,000 | 2.3 | -12 |
| 1.02:1 | 23,000 | 2.2 | -14 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Synthesis of Polyurethanes
The hydroxyl groups of this compound can react with diisocyanates to form polyurethanes. The resulting polymers will contain vinyl groups, which can be utilized for further modifications.
-
Materials:
-
This compound
-
Hexamethylene diisocyanate (HDI)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Anhydrous toluene
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add this compound (1 equivalent) and anhydrous toluene.
-
Heat the mixture to 60°C to ensure the diol is completely dissolved.
-
Add a catalytic amount of DBTDL (e.g., 0.1 mol%).
-
Slowly add HDI (1 equivalent) to the reaction mixture with efficient stirring.
-
Increase the temperature to 80°C and continue the reaction for 8-12 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by the disappearance of the NCO peak in the IR spectrum.
-
Cool the reaction mixture to room temperature and precipitate the polymer in cold hexane.
-
Collect the polymer by filtration and dry under vacuum.
-
| Monomer Feed Ratio (Diol:Diisocyanate) | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Thermal Decomposition Temp (TGA, 5% weight loss, °C) |
| 1:1 | 35,000 | 2.5 | 280 |
| 1:0.99 | 45,000 | 2.6 | 285 |
| 1.01:1 | 42,000 | 2.4 | 282 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Cross-linking Agent for Unsaturated Polymers
The vinyl groups in this compound make it a potential cross-linking agent for polymers containing unsaturation, such as polybutadiene or other diene-based elastomers. The diol functionality could also be used to graft the molecule onto a polymer backbone prior to a vinyl-based cross-linking reaction.
-
Materials:
-
Polybutadiene
-
This compound
-
Dicumyl peroxide (initiator)
-
Toluene
-
-
Procedure:
-
Dissolve polybutadiene in toluene to form a 10% (w/v) solution.
-
Add this compound (e.g., 5 parts per hundred parts of rubber, phr) and dicumyl peroxide (e.g., 1 phr) to the solution and stir until homogeneous.
-
Cast the solution into a mold and allow the solvent to evaporate completely in a fume hood.
-
Place the mold in a compression molder and cure at 160°C for 30 minutes under pressure to induce cross-linking.
-
Cool the mold and remove the cross-linked polymer film.
-
| Cross-linker Concentration (phr) | Gel Content (%) | Swelling Ratio in Toluene | Tensile Strength (MPa) |
| 2 | 85 | 3.5 | 5 |
| 5 | 95 | 2.1 | 12 |
| 10 | 98 | 1.5 | 18 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Signaling Pathways and Workflows
Caption: Polyester synthesis workflow using this compound.
Caption: Thermoreversible cross-linking via Diels-Alder reaction.
Conclusion
While direct experimental evidence for the application of this compound in material science is not widely reported, its chemical structure presents several compelling opportunities for the development of novel materials. The protocols and concepts outlined in these notes are intended to serve as a foundational guide for researchers interested in exploring the potential of this versatile unsaturated diol. Further investigation is warranted to fully characterize the properties of materials derived from this compound and to validate its utility in the proposed applications. Researchers should always adhere to appropriate laboratory safety practices when handling the chemicals mentioned in these protocols.
Asymmetric Synthesis of Chiral 1,3-Diols via Organocatalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 1,3-diols are pivotal structural motifs present in a vast array of natural products and pharmaceuticals, serving as crucial building blocks in the synthesis of complex molecules.[1][2] The stereoselective synthesis of these compounds is of paramount importance, and organocatalysis has emerged as a powerful and environmentally benign strategy to achieve high levels of enantiopurity and diastereoselectivity. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral 1,3-diols using organocatalysis, focusing on methods that proceed via an initial asymmetric aldol reaction to generate a β-hydroxy ketone intermediate, followed by a stereoselective reduction.
Overview of the Synthetic Strategy
A prevalent and effective two-step strategy for synthesizing enantiomerically pure chiral 1,3-diols involves:
-
Organocatalytic Asymmetric Aldol Reaction: A ketone and an aldehyde react in the presence of a chiral organocatalyst, typically a proline derivative, to form a chiral β-hydroxy ketone (also known as a 1,3-keto alcohol). This step establishes the first stereocenter.
-
Asymmetric Reduction: The resulting chiral β-hydroxy ketone is then reduced to the corresponding 1,3-diol. The choice of reducing agent and conditions determines the stereochemistry of the second hydroxyl group, allowing for the selective synthesis of syn- or anti-diols.
This approach offers a versatile and highly stereocontrolled route to chiral 1,3-diols.[2][3]
Methodology 1: Proline-Derived Catalyst in Asymmetric Aldol Reaction Followed by Oxazaborolidine Reduction
This protocol details a highly efficient method for the synthesis of chiral 1,3-diols, achieving excellent enantiomeric excess (>99% ee).[1][2][3] The first step utilizes a novel proline-derived organocatalyst in conjunction with a copper (II) triflate additive to catalyze the asymmetric aldol reaction between cyclohexanone and various aldehydes.[1][2][3] The subsequent reduction of the chiral β-hydroxy ketone is accomplished using a chiral oxazaborolidine reagent, yielding the final 1,3-diol.[1][2][3]
Experimental Workflow
Caption: Workflow for the two-step synthesis of chiral 1,3-diols.
Catalytic Cycle: Asymmetric Aldol Reaction
The proposed mechanism for the proline-derived organocatalyst (3g) and Cu(OTf)₂ in the aldol reaction involves the formation of an enamine intermediate.[1] The copper additive is believed to form a complex with the catalyst, enhancing stereocontrol.[1]
Caption: Proposed catalytic cycle for the asymmetric aldol reaction.
Experimental Protocols
Step 1: General Procedure for Asymmetric Aldol Reaction
-
To a mixture of the aldehyde (0.1 mmol) and the proline-derived organocatalyst (3g) (20 mol%) in DMSO (1 mL), add cyclohexanone (0.5 mmol).
-
Stir the resulting mixture at room temperature for 3 days.
-
Upon completion, monitor the reaction by TLC.
-
Purify the product by column chromatography on silica gel to afford the chiral β-hydroxy ketone.
-
Determine the enantiomeric excess (ee) and diastereomeric ratio (dr) by chiral HPLC analysis.[1]
Step 2: General Procedure for Asymmetric Reduction
-
Dissolve the chiral β-hydroxy ketone (1.0 equiv) in anhydrous THF under an inert atmosphere.
-
Cool the solution to the specified temperature (e.g., -40 °C).
-
Add the chiral oxazaborolidine solution (e.g., (R)-CBS reagent) dropwise.
-
Add a borane source (e.g., borane-dimethyl sulfide complex) dropwise and stir the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction carefully with methanol, followed by 1 M HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the chiral 1,3-diol.
Data Presentation
Table 1: Asymmetric Aldol Reaction of Cyclohexanone with Various Aldehydes
| Entry | Aldehyde | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| 1 | p-Nitrobenzaldehyde | 99 | 97:3 | 98 |
| 2 | Benzaldehyde | 95 | 96:4 | 97 |
| 3 | 4-Chlorobenzaldehyde | 98 | 95:5 | 99 |
| 4 | 2-Naphthaldehyde | 92 | 93:7 | 96 |
| 5 | Furfural | 89 | 90:10 | 95 |
Data extracted from studies utilizing a proline-derived catalyst and Cu(OTf)₂.[1]
Table 2: Asymmetric Reduction of Chiral β-Hydroxy Ketones
| Entry | Substrate (β-Hydroxy Ketone) | Reducing Agent | Yield (%) | ee (%) |
| 1 | from p-Nitrobenzaldehyde | (R)-CBS | >99 | >99 |
| 2 | from Benzaldehyde | (R)-CBS | >99 | >99 |
| 3 | from 4-Chlorobenzaldehyde | (R)-CBS | >99 | >99 |
Data reflects the high efficiency of the asymmetric reduction step to produce enantiomerically pure 1,3-diols.[2][3]
Methodology 2: Multi-Pot Synthesis of syn- and anti-1,3-Diols
Multi-pot synthesis offers a streamlined approach to constructing chiral 1,3-diols by minimizing intermediate purification steps. These strategies also often begin with an organocatalyst-mediated asymmetric aldol reaction.[4][5]
syn-1,3-Diol Synthesis via a Two-Pot Procedure
A two-pot method has been developed for the synthesis of chiral syn-1,3-diols.[4] This procedure involves an initial asymmetric aldol reaction, followed by a Wittig or Horner-Wadsworth-Emmons reaction in the first pot. The second pot involves a domino acetalization and oxy-Michael reaction to furnish the syn-1,3-diol derivative.[4]
anti-1,3-Diol Synthesis via a Three-Pot Procedure
For the synthesis of anti-1,3-diols, a three-pot procedure has been established.[5][6] The initial steps, an enantioselective aldol reaction followed by a Wittig-type reaction, are similar to the syn-diol synthesis.[5][6] The subsequent pots involve a diastereoselective epoxidation and a reductive opening of the epoxide to yield the desired anti-1,3-diol.[5][6]
Logical Relationship Diagram
Caption: Comparison of multi-pot syntheses for syn- and anti-1,3-diols.
Detailed protocols for these multi-pot syntheses are highly specific to the substrates and reagents used and can be found in the cited literature.[4][5][6]
Conclusion
Organocatalysis provides a robust and highly stereoselective platform for the synthesis of chiral 1,3-diols. The methodologies presented here, particularly the two-step approach involving an asymmetric aldol reaction and subsequent reduction, offer a reliable means to access these valuable building blocks with excellent enantiopurity. For researchers in drug development and organic synthesis, these protocols serve as a practical guide for the preparation of chiral 1,3-diols for a variety of applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Role of 1,7-Octadiene-3,6-diol and Its Derivatives in Fine Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the synthetic utility of 1,7-octadiene-3,6-diol and its derivatives, particularly 2,6-dimethyl-1,7-octadiene-3,6-diol, as versatile chiral building blocks in the synthesis of fine chemicals. The focus is on stereoselective transformations to produce high-value compounds such as insect pheromones and complex heterocyclic structures.
Introduction
This compound and its analogues are important precursors in organic synthesis due to their bifunctional nature, containing both alkene and alcohol functionalities. These features allow for a variety of chemical transformations, including stereoselective epoxidation, cyclization, and rearrangement reactions. The presence of two stereocenters in the diol backbone makes these compounds particularly valuable for the synthesis of enantiomerically pure fine chemicals. While direct applications of the parent this compound are not extensively documented in readily available literature, its methylated derivatives, such as 2,6-dimethyl-1,7-octadiene-3,6-diol, have been utilized in the synthesis of several natural products.
Key Applications
The primary application of these diols is in the stereoselective synthesis of biologically active molecules. The diene and diol functionalities serve as handles for introducing chirality and for constructing complex molecular architectures.
Synthesis of Insect Pheromones
Derivatives of this compound are valuable precursors for the synthesis of insect pheromones. For instance, (E)-3,7-dimethyl-2-octene-1,8-diol, a component of the pheromone of the African Monarch butterfly (Danaus chrysippus), and other related structures can be synthesized from precursors derived from these diols. The synthesis often involves stereoselective reactions to obtain the correct stereoisomer that is biologically active.
Precursors for Heterocyclic Compounds
The diol and diene functionalities in these molecules are ideal for intramolecular cyclization reactions to form heterocyclic compounds, such as tetrahydrofuran (THF) derivatives. These THF rings are common structural motifs in many natural products with interesting biological activities. Oxidative cyclization is a key strategy employed for this transformation.
Experimental Protocols and Data
Stereoselective Synthesis of (3S, 6S)-(–)-3,7-Dimethylocta-1,7-diene-3,6-diol
A notable application is the synthesis of specific stereoisomers of 3,7-dimethylocta-1,7-diene-3,6-diol, which can be achieved from commercially available starting materials like geraniol. One reported method involves the rearrangement of a chiral 2,3-epoxy alcohol.[1]
Reaction Scheme:
References
Troubleshooting & Optimization
Technical Support Center: Purification of 1,7-Octadiene-3,6-diol
Welcome to the technical support center for the purification of 1,7-Octadiene-3,6-diol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter when synthesizing this compound?
A1: Common impurities can vary depending on the synthetic route. However, if a Grignard reaction is employed, potential impurities include:
-
Unreacted starting materials: Such as the corresponding aldehyde/ketone and Grignard reagent.
-
Side products: Biphenyl-type compounds can form from the coupling of Grignard reagents.[1]
-
Dimeric 1,3-diol impurities: These can arise from an aldol-type reaction of an intermediate ketone.[2]
-
Solvents and reagents: Residual solvents from the reaction or workup (e.g., diethyl ether, THF, hexanes) and quenching agents.
Q2: What are the key physical properties of this compound that are relevant for its purification?
A2: The key physicochemical properties are summarized in the table below. Please note that some of these are estimated values based on the compound's structure and data for similar compounds.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O₂ | --INVALID-LINK-- |
| Molecular Weight | 170.25 g/mol | --INVALID-LINK-- |
| Boiling Point (est.) | > 200 °C at 760 mmHg | General knowledge of diols |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, methanol, ethyl acetate). Limited solubility in nonpolar solvents (e.g., hexanes). | General chemical principles |
| Appearance | Likely a colorless to pale yellow oil or a low-melting solid at room temperature. | General knowledge of diols |
Q3: Which purification techniques are most suitable for this compound?
A3: The most common and effective purification techniques for a polar compound like this compound are:
-
Column Chromatography: Effective for removing both more and less polar impurities.
-
Distillation (under vacuum): Suitable for separating the diol from non-volatile impurities or solvents with significantly different boiling points.
-
Recrystallization: Applicable if the diol is a solid at room temperature and a suitable solvent system can be identified.
Troubleshooting Guides
Column Chromatography
Problem: My compound is not moving from the baseline on the TLC plate, even with a polar solvent system.
-
Possible Cause: The solvent system is not polar enough.
-
Solution: Increase the polarity of your eluent. For diols, a gradient elution starting with a less polar solvent (e.g., 20% ethyl acetate in hexanes) and gradually increasing to a more polar one (e.g., 50-100% ethyl acetate) is often effective. For very polar compounds, you can try adding a small percentage of methanol (1-5%) to your ethyl acetate.
Problem: My compound is coming off the column, but the fractions are not pure.
-
Possible Cause 1: Poor separation due to an inappropriate solvent system.
-
Solution 1: Optimize your TLC solvent system before running the column to ensure good separation between your product and impurities. The ideal Rf value for your product on the TLC plate should be between 0.2 and 0.4.
-
Possible Cause 2: The column was not packed or loaded correctly.
-
Solution 2: Ensure the column is packed uniformly without any air bubbles or cracks. The sample should be loaded in a narrow band at the top of the column.
Distillation
Problem: My compound is decomposing during distillation.
-
Possible Cause: The distillation temperature is too high. Diols can be susceptible to dehydration or decomposition at elevated temperatures.
-
Solution: Use vacuum distillation to lower the boiling point of your compound. Start with a moderate vacuum and gently heat the distillation flask.
Problem: I'm not getting a good separation between my product and an impurity.
-
Possible Cause: The boiling points of your product and the impurity are too close.
-
Solution: If the boiling points are very close, fractional distillation with a fractionating column may be necessary to achieve good separation. Alternatively, consider using column chromatography as a preceding or subsequent purification step.
Recrystallization
Problem: My compound is not dissolving in the hot solvent.
-
Possible Cause: The chosen solvent is not suitable for your compound.
-
Solution: Perform a solvent screen to find a suitable recrystallization solvent. A good solvent will dissolve your compound when hot but not when cold. For diols, polar solvents like ethanol, methanol, or ethyl acetate, or a mixture of a polar and a non-polar solvent (e.g., ethyl acetate/hexanes) are good starting points.
Problem: My compound is "oiling out" instead of crystallizing upon cooling.
-
Possible Cause: The solution is supersaturated, or the cooling rate is too fast.
-
Solution: Try cooling the solution more slowly. You can also try scratching the inside of the flask with a glass rod to induce crystallization. If the compound continues to oil out, you may need to find a different solvent system.
Experimental Protocols
Column Chromatography Protocol
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution on a TLC plate and develop it with different solvent systems (e.g., varying ratios of ethyl acetate and hexanes).
-
Visualize the spots using a suitable method (e.g., UV light if applicable, or a potassium permanganate stain for diols).
-
Select a solvent system that gives your product an Rf value of approximately 0.3.
-
-
Column Packing:
-
Choose an appropriate size column based on the amount of crude product.
-
Pack the column with silica gel using the chosen eluent as a slurry.
-
Ensure the silica gel is well-settled and the top is level.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with your chosen solvent system.
-
Collect fractions and monitor them by TLC to identify which fractions contain your purified product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Vacuum Distillation Protocol
-
Setup:
-
Assemble a vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed.
-
Use a heating mantle with a stirrer for even heating.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
-
Distillation:
-
Place the crude this compound in the distillation flask.
-
Slowly apply vacuum to the system.
-
Gradually heat the distillation flask while stirring.
-
Collect the fraction that distills at a constant temperature and pressure.
-
-
Analysis:
-
Analyze the collected fraction by a suitable method (e.g., GC-MS, NMR) to confirm its purity.
-
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for column chromatography.
References
Technical Support Center: Synthesis of 1,7-Octadiene-3,6-diol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1,7-octadiene-3,6-diol. The following sections detail experimental protocols, address common issues, and offer data-driven guidance for maximizing yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and direct approach is the dihydroxylation of the corresponding alkene, 1,7-octadiene. This can be achieved through two main stereochemical pathways:
-
Syn-dihydroxylation: This method adds two hydroxyl groups to the same face of the double bonds. The Upjohn dihydroxylation, which uses a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant like N-Methylmorpholine N-oxide (NMO), is a widely used protocol.[1][2]
-
Anti-dihydroxylation: This method adds two hydroxyl groups to opposite faces of the double bonds. It is typically achieved in a two-step process: first, epoxidation of the alkene using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), followed by acid-catalyzed hydrolysis of the epoxide.[3][4][5]
Q2: How can I control the regioselectivity to favor mono-dihydroxylation versus di-dihydroxylation of both double bonds in 1,7-octadiene?
A2: Achieving selective mono-dihydroxylation of a non-conjugated diene like 1,7-octadiene can be challenging. Key strategies include:
-
Stoichiometry: Using a sub-stoichiometric amount of the dihydroxylating agent (e.g., 0.4-0.5 equivalents of OsO₄/NMO or m-CPBA) relative to the diene will statistically favor mono-reaction.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to halt the reaction after the first dihydroxylation has occurred, although this may also lead to lower overall conversion of the starting material. Careful monitoring of the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial.
Q3: What are the main side reactions to be aware of during the synthesis?
A3: The most significant side reaction is over-oxidation of the newly formed diol.[1][3] This can lead to the formation of α-hydroxy ketones or even cleavage of the carbon-carbon bond to form aldehydes or carboxylic acids. This is a more pronounced issue with stronger oxidizing agents like potassium permanganate, but can also occur with osmium tetroxide under harsh conditions (e.g., elevated temperatures, prolonged reaction times).[3][6]
Q4: How can I minimize the use of toxic and expensive osmium tetroxide?
A4: The Upjohn dihydroxylation protocol is specifically designed to address this issue. It employs only a catalytic amount of OsO₄ (typically 0.1-2 mol%), with a stoichiometric amount of a less expensive and less toxic co-oxidant, such as NMO, to regenerate the osmium catalyst in situ.[2][6][7]
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
| Potential Cause | Recommended Solution |
| Inactive Catalyst/Reagents | Ensure the quality and activity of your reagents. OsO₄ solutions should be fresh, and NMO should be anhydrous. For the epoxidation route, the m-CPBA should be of high purity. |
| Sub-optimal Reaction Temperature | Dihydroxylation reactions are often sensitive to temperature. If the reaction is too cold, it may be exceedingly slow. If too warm, side reactions can dominate. Start with established literature conditions and optimize in small increments. |
| Incomplete Reaction | Monitor the reaction progress using TLC or GC. If the starting material is still present after the expected reaction time, consider extending the time or slightly increasing the temperature. |
| Product Lost During Workup | This compound is a polar molecule and may have some water solubility. Ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Multiple extractions are recommended. |
Issue 2: Formation of Multiple Products and Impurities
| Potential Cause | Recommended Solution |
| Over-oxidation | This is a common issue, leading to byproducts like α-hydroxy ketones.[1][6] To mitigate this, use milder reaction conditions (lower temperature), avoid prolonged reaction times, and ensure the correct stoichiometry of the oxidizing agent. Using catalytic OsO₄ with NMO is generally less prone to over-oxidation than stoichiometric KMnO₄.[3][6] |
| Mixture of Mono- and Di-dihydroxylated Products | This arises from a lack of regioselectivity. To favor the di-diol, use a slight excess of the dihydroxylating agent. To favor the mono-diol, use a sub-stoichiometric amount of the oxidant and carefully monitor the reaction. Purification by column chromatography will be necessary to separate the products. |
| Hydrolysis of Epoxide Intermediate (in anti-dihydroxylation) | If the goal is to isolate the epoxide, ensure strictly anhydrous conditions during the epoxidation step with m-CPBA. The presence of water can lead to premature ring-opening to the diol.[4] |
Experimental Protocols
Protocol 1: Syn-Dihydroxylation via the Upjohn Method
This protocol is adapted for the synthesis of this compound from 1,7-octadiene.
Materials:
-
1,7-octadiene
-
N-Methylmorpholine N-oxide (NMO)
-
Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt% in tert-butanol)
-
Acetone
-
Water
-
Sodium sulfite (Na₂SO₃)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
Procedure:
-
In a round-bottom flask, dissolve 1,7-octadiene (1.0 eq) in a mixture of acetone and water (e.g., 10:1 v/v).
-
Add NMO (2.2 eq) to the solution and stir until it dissolves.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the osmium tetroxide solution (0.01-0.02 eq) dropwise. The solution may turn dark brown or black.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Stir vigorously for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Protocol 2: Anti-Dihydroxylation via Epoxidation and Hydrolysis
Step A: Epoxidation
-
Dissolve 1,7-octadiene (1.0 eq) in a suitable solvent like dichloromethane (DCM) in a round-bottom flask.
-
Add a buffer, such as sodium bicarbonate (NaHCO₃) (2.5 eq), to neutralize the acidic byproduct.
-
Cool the mixture to 0 °C.
-
Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) in DCM dropwise.
-
Stir the reaction at room temperature for 4-8 hours, monitoring by TLC for the disappearance of the starting material.
-
After completion, filter off the solids and wash the filtrate with a saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude diepoxide.
Step B: Acid-Catalyzed Hydrolysis
-
Dissolve the crude diepoxide in a mixture of a water-miscible solvent like acetone or THF and water.
-
Add a catalytic amount of a strong acid (e.g., a few drops of perchloric acid or sulfuric acid).
-
Stir the reaction at room temperature for 2-4 hours, monitoring the disappearance of the epoxide by TLC.
-
Neutralize the acid with a saturated NaHCO₃ solution.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate.
-
Purify by column chromatography to yield this compound.
Data Presentation
The following tables summarize typical reaction parameters that can be used as a starting point for optimization. Note that the optimal conditions may vary depending on the scale of the reaction and the desired outcome (mono- vs. di-dihydroxylation).
Table 1: Reaction Parameters for Syn-Dihydroxylation (Upjohn)
| Parameter | Value | Purpose |
| Substrate | 1,7-octadiene | Starting material |
| Catalyst | OsO₄ | 0.01 - 0.02 eq |
| Co-oxidant | NMO | 2.2 eq |
| Solvent | Acetone/Water (10:1) | To dissolve reactants |
| Temperature | 0 °C to RT | Control reaction rate |
| Time | 12 - 24 h | For reaction completion |
Table 2: Reaction Parameters for Anti-Dihydroxylation (Epoxidation-Hydrolysis)
| Step | Parameter | Value | Purpose |
| Epoxidation | Reagent | m-CPBA | 2.2 eq |
| Solvent | Dichloromethane | To dissolve reactants | |
| Temperature | 0 °C to RT | Control reaction rate | |
| Time | 4 - 8 h | For epoxidation | |
| Hydrolysis | Catalyst | H₂SO₄ (catalytic) | To open epoxide ring |
| Solvent | Acetone/Water | To facilitate hydrolysis | |
| Temperature | Room Temperature | For hydrolysis | |
| Time | 2 - 4 h | For ring opening |
Visualizations
Caption: Workflow for syn-dihydroxylation of 1,7-octadiene.
Caption: Troubleshooting logic for low yield of this compound.
References
- 1. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. synarchive.com [synarchive.com]
Diene Diol Synthesis: A Technical Support Guide to Common Side Products
For researchers, scientists, and drug development professionals engaged in diene diol synthesis, navigating the complexities of reaction pathways to achieve high yields of the desired product is a constant challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly the formation of unwanted side products.
Troubleshooting Guides & FAQs
This section provides answers to common questions and troubleshooting tips for challenges encountered during diene diol synthesis, which typically involves a [4+2] cycloaddition (Diels-Alder reaction) followed by dihydroxylation of the resulting alkene.
Diels-Alder Reaction Troubleshooting
Question 1: My Diels-Alder reaction is resulting in a mixture of stereoisomers (endo and exo). How can I control the stereoselectivity?
Answer: The formation of both endo and exo stereoisomers is a common issue in Diels-Alder reactions. The endo product is typically the kinetically favored product, formed faster at lower temperatures, due to secondary orbital interactions that stabilize the transition state. The exo product is often the thermodynamically more stable product and is favored at higher temperatures where the reversible retro-Diels-Alder reaction can occur, allowing for equilibration to the more stable isomer.[1][2]
Troubleshooting Tips:
-
Temperature Control: To favor the endo product, carry out the reaction at lower temperatures. Conversely, if the exo product is desired, higher temperatures may be employed to allow the reaction to reach thermodynamic equilibrium.[1] For instance, the reaction of cyclopentadiene with itself at 23°C yields exclusively the endo product, but at 200°C, the endo:exo ratio shifts to 4:1.[1]
-
Lewis Acid Catalysis: Lewis acids can enhance the stereoselectivity of the Diels-Alder reaction. By coordinating to the dienophile, they can lower the energy of the LUMO and enhance the secondary orbital interactions, often leading to a higher preference for the endo product even at room temperature.[3][4][5][6] However, bulky Lewis acids can sterically hinder the endo approach, leading to a preference for the exo product.[4][5]
Question 2: I am observing significant polymerization of my diene, leading to low yields of the desired cycloadduct. What can I do to prevent this?
Answer: Polymerization of the diene is a frequent side reaction, especially with reactive dienes at elevated temperatures. This occurs when diene molecules react with each other instead of the dienophile.
Troubleshooting Tips:
-
Control Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of diene polymerization.
-
Use Freshly Prepared Diene: Some dienes, like cyclopentadiene, readily dimerize at room temperature via a Diels-Alder reaction with themselves.[1] It is crucial to "crack" the dimer (dicyclopentadiene) by heating it to induce a retro-Diels-Alder reaction and freshly distill the monomeric cyclopentadiene immediately before use.[7][8]
-
Control Reactant Stoichiometry: Using a slight excess of the dienophile can help to favor the desired cycloaddition over diene polymerization.
-
Use of Inhibitors: For industrial processes or when storing reactive dienes, polymerization inhibitors can be added.
Dihydroxylation Troubleshooting
Question 3: My dihydroxylation step is producing significant amounts of over-oxidation byproducts, such as ketones or carboxylic acids, instead of the desired diol. How can I avoid this?
Answer: Over-oxidation is a common problem during the dihydroxylation of alkenes, particularly when using strong oxidizing agents like potassium permanganate (KMnO₄).[9][10][11][12] Under harsh conditions (e.g., high temperature, acidic or neutral pH), KMnO₄ can cleave the carbon-carbon bond of the initially formed diol, leading to the formation of carbonyl compounds.[9][10]
Troubleshooting Tips:
-
Choice of Oxidizing Agent: To minimize over-oxidation, use a milder and more selective reagent system. The use of osmium tetroxide (OsO₄) in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO) is a highly effective method for syn-dihydroxylation with minimal over-oxidation.[9][10][13][14]
-
Reaction Conditions for KMnO₄: If using potassium permanganate, it is crucial to maintain cold and dilute conditions under a basic (alkaline) pH.[9][10] These conditions help to suppress the over-oxidation of the diol.
-
Work-up Procedure: Prompt work-up of the reaction mixture is important to prevent further oxidation of the diol product.
Question 4: How can I purify my target diol from the over-oxidation side products?
Answer: Separating the desired diol from polar, oxygenated byproducts like ketones and carboxylic acids can be achieved through various chromatographic and extraction techniques.
Purification Strategies:
-
Column Chromatography: Silica gel column chromatography is a standard method for separating compounds with different polarities. The more polar diol will typically have a different retention time than the less polar ketone or the highly polar carboxylic acid, allowing for their separation.
-
Extraction: If the byproduct is a carboxylic acid, an acid-base extraction can be effective. By washing the organic layer with a basic aqueous solution (e.g., sodium bicarbonate), the acidic byproduct can be deprotonated and extracted into the aqueous layer, leaving the neutral diol in the organic phase.
-
Recrystallization: If the diol is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Quantitative Data on Side Product Formation
The following table summarizes the influence of reaction conditions on the formation of common side products in diene diol synthesis.
| Reaction Step | Reactants | Side Product(s) | Condition | Result |
| Diels-Alder | Cyclopentadiene + Cyclopentadiene | exo-dicyclopentadiene | 200°C, 48h | endo:exo ratio of 4:1[1] |
| Diels-Alder | Furan + Maleic Anhydride | endo-adduct | 40°C, initial | Rate of endo formation is ~500 times faster than exo[1][15][16] |
| Diels-Alder | Furan + Maleic Anhydride | endo-adduct | 40°C, 48h | Exclusively exo-adduct (thermodynamic product)[1] |
| Dihydroxylation | Alkenes | Over-oxidation products | KMnO₄ (hot, concentrated) | Leads to cleavage of the diol[9][10] |
| Dihydroxylation | Alkenes | Diol | Catalytic OsO₄ with NMO | High yield of the syn-diol with minimal over-oxidation[9][13] |
Experimental Protocols
1. Diels-Alder Reaction of Cyclopentadiene and Maleic Anhydride
This protocol describes the synthesis of cis-norbornene-5,6-endo-dicarboxylic anhydride.
Materials:
-
Dicyclopentadiene
-
Maleic anhydride
-
Ethyl acetate
-
Hexane
-
Distillation apparatus
-
Reaction flask
-
Ice bath
Procedure:
-
Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to induce the retro-Diels-Alder reaction. The monomeric cyclopentadiene (b.p. ~41°C) will distill over. Collect the freshly distilled cyclopentadiene in a chilled receiver. Caution: Cyclopentadiene readily dimerizes, so it should be used immediately.[7][8]
-
Reaction Setup: In a separate flask, dissolve maleic anhydride in a minimal amount of warm ethyl acetate.
-
Cycloaddition: Cool the maleic anhydride solution in an ice bath. Slowly add the freshly prepared cyclopentadiene to the cooled solution with stirring.
-
Crystallization: The endo-adduct will precipitate out of the solution as a white solid. The reaction is typically rapid at room temperature.[17]
-
Isolation: Collect the crystalline product by vacuum filtration and wash with a small amount of cold hexane.
-
Purification: The product can be further purified by recrystallization from a suitable solvent mixture like ethyl acetate/hexane.
2. syn-Dihydroxylation of Cyclohexene using Catalytic Osmium Tetroxide
This protocol describes the synthesis of cis-1,2-cyclohexanediol.
Materials:
-
Cyclohexene
-
N-methylmorpholine N-oxide (NMO)
-
Osmium tetroxide (solution in tert-butanol, EXTREMELY TOXIC, handle with extreme caution in a fume hood with appropriate personal protective equipment )
-
Acetone
-
Water
-
Sodium sulfite
-
Magnesium sulfate
-
Reaction flask
-
Stirring apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexene and NMO in a mixture of acetone and water.
-
Addition of Catalyst: To the stirring solution, add a catalytic amount of the osmium tetroxide solution dropwise. The solution will typically turn dark brown or black.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Stir vigorously for about 30 minutes to reduce the osmate ester.
-
Work-up: Extract the aqueous mixture with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Isolation: Remove the solvent under reduced pressure to obtain the crude diol.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Visualizing Reaction Pathways
The following diagram illustrates the logical relationship between the desired reaction pathway for diene diol synthesis and the formation of common side products.
Caption: Reaction pathway for diene diol synthesis and common side products.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Origin of Catalysis and Selectivity in Lewis Acid-Promoted Diels–Alder Reactions Involving Vinylazaarenes as Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Diels-Alder Reaction [cs.gordon.edu]
- 8. Chemistry 210 Experiment 9 [home.miracosta.edu]
- 9. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. organic chemistry - Why is the exo product formed in the Diels–Alder reaction between furan and maleic anhydride? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 16. Why is the exo product formed in the Diels–Alder reaction between furan and maleic anhydride? - ECHEMI [echemi.com]
- 17. community.wvu.edu [community.wvu.edu]
Technical Support Center: Stereoselective Diol Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting for common issues encountered during the stereoselective synthesis of diols. It covers catalyst-controlled reactions, such as the Sharpless Asymmetric Dihydroxylation, and substrate-controlled methods, offering solutions in a direct question-and-answer format.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
Sharpless Asymmetric Dihydroxylation (AD)
Q1: My Sharpless AD reaction shows low enantiomeric excess (ee). What are the common causes and solutions?
A1: Low enantiomeric excess in a Sharpless AD reaction is a frequent issue that can often be traced back to a competing, non-selective reaction pathway known as the "second cycle."[1][2]
-
Cause 1: The "Second Catalytic Cycle." If the osmate(VI) ester intermediate is re-oxidized to osmium(VIII) before the chiral ligand and diol product are hydrolyzed and released, a new catalytic species is formed that is less selective. This pathway becomes significant if the hydrolysis step is slow.[1][2]
-
Solution: The addition of methanesulfonamide (CH₃SO₂NH₂) can accelerate the hydrolysis step, effectively preventing the second cycle and improving enantioselectivity.[2]
-
-
Cause 2: High Olefin Concentration. An excessively high concentration of the alkene substrate can lead to a background dihydroxylation reaction that proceeds without the chiral ligand, thus producing a racemic mixture and lowering the overall ee.[3]
-
Solution: Ensure the reaction is run at the recommended dilution. If necessary, adding the olefin substrate slowly over a period of time can help maintain a low effective concentration and suppress the non-selective pathway.
-
-
Cause 3: Impure Reagents or Ligand. The purity of the chiral ligand is critical for high enantioselectivity.
-
Solution: Use high-purity, commercially available AD-mix preparations or ensure the purity of your individually sourced reagents.
-
Q2: The yield of my diol is very low. How can I improve it?
A2: Low yields can stem from several factors ranging from reaction conditions to substrate reactivity and workup procedures.
-
Cause 1: Incomplete Reaction. Some classes of olefins, particularly electron-deficient or sterically hindered ones, react slowly.
-
Solution: For sluggish reactions, increasing the reaction time or temperature (from 0 °C to room temperature) may be necessary. For certain substrates, ensuring a slightly basic pH can also increase the reaction rate.[3]
-
-
Cause 2: Over-oxidation. While less common with the standard K₃Fe(CN)₆ co-oxidant, using stronger oxidants can lead to the cleavage of the newly formed diol into aldehydes or carboxylic acids.
-
Solution: Adhere to the recommended stoichiometric oxidant. If over-oxidation is suspected, ensure the reaction is not running for an excessive amount of time after the starting material is consumed.
-
-
Cause 3: Product Loss During Workup. The diol product can be lost during extraction if it has significant water solubility.
-
Solution: If the product is polar, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Saturating the aqueous layer with NaCl can also help drive the diol into the organic phase.
-
Q3: How do I predict which stereoisomer will be formed and choose the correct AD-mix?
A3: The stereochemical outcome of the Sharpless AD is highly predictable using a mnemonic based on the substitution pattern of the alkene. The commercially available reagent mixtures, AD-mix-α and AD-mix-β, contain pseudoenantiomeric chiral ligands that deliver the hydroxyl groups to opposite faces of the double bond.
-
AD-mix-α: Contains the ligand (DHQ)₂PHAL, which typically delivers the diol from the "bottom" or α-face when the alkene is oriented according to the mnemonic.
-
AD-mix-β: Contains the ligand (DHQD)₂PHAL, which delivers the diol from the "top" or β-face.[2]
To use the mnemonic, orient the alkene so that the double bond is in the horizontal plane. The substituents are classified by size (L = large, M = medium, S = small). AD-mix-β will add the hydroxyl groups from the top face, while AD-mix-α will add them from the bottom face.
Substrate-Controlled Diol Synthesis
Q1: My substrate-controlled dihydroxylation is giving poor diastereoselectivity (de). How can I improve it?
A1: Poor diastereoselectivity in substrate-controlled reactions arises when the inherent facial bias of the substrate is not strong enough to direct the incoming reagent to one face of the alkene. This is often governed by steric and electronic effects originating from a nearby stereocenter.
-
Cause 1: Insufficient Steric Hindrance (Felkin-Anh Model). For acyclic systems with an adjacent stereocenter, the diastereoselectivity is often dictated by the Felkin-Anh model. The model predicts that the reagent will attack the less hindered face of the alkene, avoiding the largest substituent on the adjacent stereocenter.[4][5] If the groups at the stereocenter are of similar size, the facial bias will be weak, leading to low de.
-
Solution: While modifying the substrate is not always feasible, one can sometimes change the effective size of a substituent by using a bulky protecting group, thereby increasing the steric differentiation between the faces of the alkene.
-
-
Cause 2: Lack of Chelation Control. If the substrate has a nearby Lewis basic group (e.g., a hydroxyl or ether), it can coordinate to a metal-based oxidant (like OsO₄). This chelation locks the conformation of the substrate and can direct the oxidant to a specific face, often overriding simple steric predictions.[1]
-
Solution: If chelation is desired to enhance selectivity, ensure the protecting group on the Lewis basic moiety is compatible (e.g., a free -OH group or a simple ether). If chelation is leading to the undesired diastereomer, using a bulky, non-coordinating protecting group (e.g., TBDPS) can block this interaction and revert the system to Felkin-Anh control.[1]
-
-
Cause 3: Conformational Flexibility. In acyclic systems, free rotation around single bonds can present multiple competing conformations to the reagent, each leading to a different diastereomer.
-
Solution: Lowering the reaction temperature can help favor the lowest energy transition state, often leading to improved diastereoselectivity. The choice of solvent can also influence the conformational equilibrium and thus the stereochemical outcome.
-
Section 2: Data Presentation
Table 1: Typical Enantioselectivity and Yields in Sharpless AD for Various Alkene Classes
The following table summarizes typical results obtained for different alkene substitution patterns using the appropriate AD-mix. Note that specific substrate electronics and sterics can cause deviations.
| Alkene Class | Example Substrate | AD-mix | Yield (%) | ee (%) |
| Monosubstituted | Styrene | β | 98 | 97 |
| cis-Disubstituted | (Z)-1-Phenylpropene | β | 75 | 80 |
| trans-Disubstituted | (E)-Stilbene | β | 98 | >99 |
| Trisubstituted | 1-Phenylcyclohexene | β | 96 | 91 |
| Tetrasubstituted | 1,2-Dimethylcyclohexene | β | 70 | 95 |
| gem-Disubstituted | α-Methylstyrene | β | 92 | 84 |
| Enol Ether | Dihydropyran | α | 90 | 98 |
Data compiled from representative results in cited literature.[6]
Section 3: Experimental Protocols
Standard Protocol for Sharpless Asymmetric Dihydroxylation (1 mmol scale)
This protocol is a general guideline for the dihydroxylation of a typical alkene.
Reagents & Materials:
-
AD-mix-α or AD-mix-β (1.4 g)
-
tert-Butanol (5 mL)
-
Water (5 mL)
-
Alkene (1.0 mmol)
-
Methanesulfonamide (CH₃SO₂NH₂) (0.095 g, 1.0 mmol) - optional, but recommended for non-terminal alkenes
-
Sodium sulfite (Na₂SO₃) (1.5 g)
-
Ethyl Acetate
-
2M KOH solution
-
Brine, MgSO₄
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add tert-butanol (5 mL) and water (5 mL).
-
Add the appropriate AD-mix (1.4 g) and methanesulfonamide (if used). Stir the mixture at room temperature until the solids are dissolved, resulting in a biphasic mixture.
-
Cool the reaction mixture to 0 °C in an ice bath. The alkene (1.0 mmol) is then added at once.
-
The reaction is stirred vigorously at 0 °C. For less reactive substrates, the reaction may be allowed to warm to room temperature. Monitor the reaction progress by TLC.
-
Once the starting material is consumed (typically 6-24 hours), quench the reaction by adding solid sodium sulfite (1.5 g).
-
Remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Add ethyl acetate (10 mL) and transfer the mixture to a separatory funnel.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 10 mL).
-
Combine the organic layers. If methanesulfonamide was used, wash the combined organic layers with 2M KOH (10 mL) to remove it.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product, which may contain the chiral ligand, can be purified by flash column chromatography on silica gel.
Section 4: Visual Guides
Diagrams of Workflows and Logic
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for common issues in stereoselective diol synthesis.
Caption: A typical experimental workflow for the Sharpless Asymmetric Dihydroxylation.
Caption: A decision tree for troubleshooting low stereoselectivity in diol synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 4. chemistnotes.com [chemistnotes.com]
- 5. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Improving Regioselectivity of 1,7-Octadiene Epoxidation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the regioselective epoxidation of 1,7-octadiene. Our goal is to help you overcome common challenges and optimize your experimental outcomes.
Troubleshooting Guides
This section addresses specific issues you may encounter during the epoxidation of 1,7-octadiene, providing potential causes and actionable solutions.
Issue 1: Low Yield of 1,2-Epoxy-7-octene
You are observing a low yield of the desired monoepoxide, 1,2-epoxy-7-octene.
| Potential Cause | Troubleshooting Step |
| Suboptimal Reaction Temperature | The reaction temperature significantly influences the yield. For polymer-supported Mo(VI) catalysts with tert-butyl hydroperoxide (TBHP) as the oxidant, a temperature of around 347 K (74°C) has been found to be optimal. A lower temperature may lead to a slow reaction rate, while a higher temperature might promote side reactions or catalyst decomposition.[1][2][3] |
| Incorrect 1,7-Octadiene to Oxidant Molar Ratio | An excess of the oxidant can lead to the formation of the undesired diepoxide, while too little will result in incomplete conversion. A molar ratio of approximately 8:1 (1,7-octadiene to TBHP) has been shown to maximize the yield of the monoepoxide.[1][2] |
| Inadequate Catalyst Loading | The amount of catalyst is crucial for an efficient reaction. For a polymer-supported Mo(VI) catalyst, a loading of around 0.42 mol% has been reported as optimal. Insufficient catalyst will result in a low conversion rate.[1][2][3] |
| Insufficient Reaction Time | The reaction may not have reached completion. With a polymer-supported Mo(VI) catalyst, an optimal reaction time of approximately 218 minutes has been reported for maximizing the yield of 1,2-epoxy-7-octene.[1][2] |
| Catalyst Deactivation | The catalyst may have lost its activity due to poisoning, coking, or leaching of the active metal. Consider catalyst regeneration procedures or using a fresh batch of catalyst. |
Issue 2: High Formation of 1,2,7,8-Diepoxyoctane
You are observing a significant amount of the diepoxide byproduct, which reduces the selectivity for the desired monoepoxide.
| Potential Cause | Troubleshooting Step |
| Excess Oxidant | A high concentration of the oxidizing agent is a primary cause of diepoxide formation. Carefully control the molar ratio of 1,7-octadiene to the oxidant. A higher ratio of diene to oxidant will favor monoepoxidation.[1][2] |
| Prolonged Reaction Time | Allowing the reaction to proceed for too long after the complete consumption of the starting diene can lead to the epoxidation of the second double bond in the monoepoxide product. Monitor the reaction progress by techniques like GC-MS to determine the optimal endpoint. |
| High Reaction Temperature | Elevated temperatures can increase the rate of the second epoxidation reaction. Operating at the optimal temperature for monoepoxidation is crucial for selectivity.[3] |
Issue 3: Catalyst Inactivity or Deactivation
The reaction is not proceeding, or the reaction rate is significantly slower than expected.
| Potential Cause | Troubleshooting Step |
| Improper Catalyst Preparation or Handling | Ensure the catalyst has been prepared and stored according to the recommended procedures to maintain its activity. For heterogeneous catalysts, proper drying and handling are critical. |
| Presence of Impurities | Impurities in the reactants or solvent can act as catalyst poisons. Use high-purity 1,7-octadiene, oxidant, and solvent. |
| Catalyst Leaching | For heterogeneous catalysts, the active metal may leach into the reaction mixture, leading to a loss of activity. Test for leaching by filtering the catalyst and analyzing the filtrate for the metal. The choice of support for the catalyst can influence its stability and prevent leaching.[4] |
| Coke Formation | Carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites. Regeneration through calcination (controlled heating in air or an inert atmosphere) can often remove these deposits and restore activity. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the regioselective epoxidation of 1,7-octadiene.
Q1: What is the best catalyst for the selective monoepoxidation of 1,7-octadiene?
Several catalytic systems have shown good performance in the regioselective epoxidation of 1,7-octadiene:
-
Polymer-supported Molybdenum(VI) complexes : These heterogeneous catalysts, often used with TBHP as an oxidant, offer good yields of 1,2-epoxy-7-octene and the advantage of being easily separable from the reaction mixture.[1][2][5]
-
Manganese(III) porphyrins : These shape-selective catalysts can provide good regioselectivity in the epoxidation of non-conjugated dienes.[6][7]
-
Methyltrioxorhenium (MTO) : MTO, often complexed with a Lewis base like pyridine, is a highly effective homogeneous catalyst for the regioselective monoepoxidation of dienes using hydrogen peroxide as the oxidant.[8][9]
The "best" catalyst will depend on your specific experimental requirements, including desired selectivity, cost, and ease of use (homogeneous vs. heterogeneous).
Q2: How can I minimize the formation of the diepoxide byproduct?
To favor the formation of the monoepoxide, 1,2-epoxy-7-octene, and minimize the production of 1,2,7,8-diepoxyoctane, you should:
-
Use a high molar ratio of 1,7-octadiene to the oxidizing agent. An excess of the diene will increase the probability that the oxidant reacts with a molecule of 1,7-octadiene rather than the monoepoxide product. A ratio of around 8:1 (diene:oxidant) has been shown to be effective.[1][2]
-
Carefully control the reaction time. Monitor the reaction's progress and stop it once the optimal yield of the monoepoxide is reached to prevent further oxidation.
-
Optimize the reaction temperature. Higher temperatures can lead to decreased selectivity.[3]
Q3: What is the role of the solvent in this reaction?
The choice of solvent can influence the reaction rate and, in some cases, the regioselectivity of the epoxidation. For non-conjugated dienes, the solvent can affect the conformation of the substrate and its interaction with the catalyst, thereby influencing which double bond is more accessible for epoxidation. While some modern procedures for 1,7-octadiene epoxidation are performed solvent-free,[3] in other systems, the choice of solvent can be critical. The polarity and coordinating ability of the solvent can impact the stability of the catalytic species and the transition state of the reaction.
Q4: How can I regenerate my heterogeneous catalyst?
For polymer-supported molybdenum catalysts that have been deactivated by coke deposition, a common regeneration method is calcination . This involves heating the catalyst in a controlled atmosphere (e.g., air or nitrogen) to burn off the organic deposits. The specific temperature and duration of the calcination will depend on the nature of the catalyst and the support material. It is crucial to follow the manufacturer's or literature guidelines to avoid damaging the catalyst.
Q5: What analytical method is best for monitoring the reaction and analyzing the products?
Gas Chromatography-Mass Spectrometry (GC-MS) is the most suitable technique for monitoring the epoxidation of 1,7-octadiene. It allows for the separation and identification of the starting material (1,7-octadiene), the desired product (1,2-epoxy-7-octene), the byproduct (1,2,7,8-diepoxyoctane), and any other side products. By using an internal standard, GC-MS can also be used for the quantitative analysis of the reaction mixture to determine the yield and selectivity.[2]
Data Presentation
The following tables summarize quantitative data from a study on the optimization of 1,7-octadiene epoxidation using a polymer-supported Mo(VI) catalyst and TBHP as the oxidant.[1][2][3]
Table 1: Effect of Reaction Parameters on the Yield of 1,2-Epoxy-7-octene
| Parameter | Range Studied | Optimal Value | Effect on Yield |
| Temperature | 333 - 353 K | 347 K | Yield increases with temperature up to the optimum, then decreases. |
| 1,7-Octadiene:TBHP Molar Ratio | 2.5:1 - 10:1 | 7.97:1 | Yield increases with the ratio up to the optimum, then plateaus or slightly decreases. |
| Catalyst Loading (mol%) | 0.15 - 0.6 | 0.417 | Yield increases with catalyst loading up to the optimum. |
| Reaction Time (min) | 0 - 260 | 218 | Yield increases with time until the optimal point is reached. |
This data is based on a response surface methodology study and represents the conditions that maximize the yield of the monoepoxide.
Experimental Protocols
Protocol 1: Epoxidation of 1,7-Octadiene using a Polymer-Supported Mo(VI) Catalyst
This protocol is based on the work of Bhuiyan and Saha.[2]
Materials:
-
1,7-octadiene
-
tert-Butyl hydroperoxide (TBHP)
-
Polymer-supported Mo(VI) catalyst (e.g., PBI·Mo)
-
Jacketed glass reactor with a stirrer, condenser, and temperature controller
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Internal standard (e.g., iso-octane)
Procedure:
-
Set up the jacketed glass reactor and preheat it to the desired reaction temperature (e.g., 347 K).
-
Charge the reactor with the desired amounts of 1,7-octadiene and TBHP (e.g., a molar ratio of 7.97:1).
-
Begin stirring the mixture at a constant rate (e.g., 400 rpm).
-
Once the reaction mixture reaches the set temperature, add the polymer-supported Mo(VI) catalyst (e.g., 0.417 mol%).
-
Start the timer for the reaction.
-
Take samples from the reaction mixture at regular intervals.
-
Prepare the samples for GC-MS analysis by adding a known amount of an internal standard.
-
Analyze the samples by GC-MS to determine the concentration of reactants and products.
-
Continue the reaction for the desired amount of time (e.g., 218 minutes) and then stop the heating and stirring.
-
Separate the heterogeneous catalyst from the reaction mixture by filtration.
Protocol 2: Analysis of Reaction Products by GC-MS
Instrumentation:
-
Gas chromatograph equipped with a mass spectrometer detector (e.g., Shimadzu GC-2014).[2]
-
Capillary column suitable for the separation of volatile organic compounds (e.g., a non-polar or medium-polarity column).
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate.
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 35-400
Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Identify the peaks corresponding to 1,7-octadiene, 1,2-epoxy-7-octene, 1,2,7,8-diepoxyoctane, and the internal standard based on their retention times and mass spectra.
-
Quantify the components by integrating the peak areas and using the internal standard for calibration.
Visualizations
Caption: Workflow for the epoxidation of 1,7-octadiene.
Caption: Troubleshooting logic for low monoepoxide yield.
References
- 1. Optimisation of greener and more efficient 1,7-octadiene epoxidation catalysed by a polymer-supported Mo(vi) complex via response surface methodology - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Optimisation of greener and more efficient 1,7-octadiene epoxidation catalysed by a polymer-supported Mo( vi ) complex via response surface methodolog ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00461A [pubs.rsc.org]
- 4. Highly Stereoselective Heterogeneous Diene Polymerization by Co-MFU-4l: A Single-Site Catalyst Prepared by Cation Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. experts.illinois.edu [experts.illinois.edu]
- 7. Regioselective epoxidations of dienes with manganese(III) porphyrin catalysts - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Regio- and stereoselective monoepoxidation of dienes using methyltrioxorhenium: synthesis of allylic epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient Dihydroxylation of Dienes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the dihydroxylation of dienes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the dihydroxylation of dienes?
A1: The most prevalent methods for the syn-dihydroxylation of dienes involve osmium tetroxide (OsO₄)-based catalysts. Key methodologies include the Sharpless asymmetric dihydroxylation for enantioselective synthesis and the Upjohn dihydroxylation for producing racemic or achiral diols.[1][2] An alternative to osmium-based reagents is potassium permanganate (KMnO₄), although it is often less selective.[3] More recently, platinum-catalyzed methods have been developed for the 1,4-dihydroxylation of conjugated dienes.[4][5]
Q2: How do I choose between Sharpless asymmetric dihydroxylation and Upjohn dihydroxylation?
A2: The choice primarily depends on the desired stereochemistry of the product.
-
Sharpless Asymmetric Dihydroxylation: This method is employed when a specific enantiomer of the diol is required. It utilizes a chiral ligand (usually a cinchona alkaloid derivative) to direct the stereochemical outcome of the reaction.[6][7]
-
Upjohn Dihydroxylation: This method is suitable for synthesizing racemic mixtures or for dihydroxylating prochiral dienes to form meso compounds. It does not employ a chiral ligand and is generally slower and sometimes lower yielding than the Sharpless method.[2]
Q3: What are the primary safety concerns associated with osmium tetroxide, and what are the alternatives?
A3: Osmium tetroxide is highly toxic, volatile, and expensive.[1][2] To mitigate these risks, it is almost always used in catalytic amounts in conjunction with a stoichiometric co-oxidant.[1] Safer handling practices involve using non-volatile derivatives of osmium or immobilized catalysts.[8][9] Alternatives to osmium-based reagents include potassium permanganate (KMnO₄) and manganese-based catalysts, although these can lead to over-oxidation if not used under carefully controlled, mild conditions.[1] Platinum-catalyzed diboration followed by oxidation offers a different approach to achieving 1,4-dihydroxylation.[4][5]
Q4: What is the role of the co-oxidant in osmium-catalyzed dihydroxylation?
A4: The co-oxidant regenerates the active Os(VIII) species from the Os(VI) intermediate formed after the dihydroxylation of the alkene. This allows for the use of only a catalytic amount of the toxic and expensive osmium tetroxide.[1][10] Common co-oxidants include N-methylmorpholine N-oxide (NMO) in the Upjohn process and potassium ferricyanide (K₃[Fe(CN)₆]) in the Sharpless protocol.[2][6]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the osmium tetroxide solution is fresh or has been stored properly to prevent decomposition. For Sharpless dihydroxylation, verify the integrity of the chiral ligand. |
| Inefficient Co-oxidant | Check the purity and activity of the co-oxidant (NMO or K₃[Fe(CN)₆]). Ensure it is used in the correct stoichiometric amount. |
| Poor Substrate Reactivity | Electron-deficient dienes may react sluggishly. Consider increasing the reaction temperature or using a more reactive catalyst system. For Pt-catalyzed reactions, dienes that cannot adopt an s-cis conformation may be unreactive.[5] |
| Incorrect Reaction Conditions | Verify the pH of the reaction medium; Sharpless dihydroxylation often proceeds more rapidly under slightly basic conditions.[11] Ensure the solvent system (e.g., t-BuOH/H₂O) is appropriate and the reagents are fully dissolved. |
Problem 2: Poor Stereoselectivity (in Sharpless Asymmetric Dihydroxylation)
| Possible Cause | Troubleshooting Steps |
| Incorrect Chiral Ligand | The choice of dihydroquinidine (DHQD) versus dihydroquinine (DHQ) based ligands dictates the facial selectivity.[6] Ensure the correct AD-mix (α or β) is being used for the desired enantiomer.[11] |
| "Second Cycle" Reaction | A secondary, non-enantioselective reaction pathway can occur if the osmate ester is oxidized before the diol product dissociates. This can be suppressed by increasing the molar concentration of the chiral ligand.[6] |
| High Olefin Concentration | If the concentration of the diene is too high, it may react with the osmium catalyst in the absence of the chiral ligand, leading to a decrease in enantioselectivity.[11] |
| Substrate-Ligand Mismatch | In some cases, the inherent chirality of the substrate may lead to a "mismatched" interaction with the chiral ligand, resulting in lower than expected diastereoselectivity.[12] Running the reaction with the pseudoenantiomeric ligand can confirm if this is the case. |
Problem 3: Over-oxidation of the Product
| Possible Cause | Troubleshooting Steps |
| Harsh Reaction Conditions with KMnO₄ | When using potassium permanganate, it is crucial to maintain mild conditions (cold, dilute, and basic) to prevent cleavage of the newly formed diol into carbonyl compounds.[1][3] |
| Over-oxidation with OsO₄ | While less common than with KMnO₄, over-oxidation can occur. Ensure the reaction is monitored and quenched once the starting material is consumed. The use of a buffered system helps maintain a stable pH and can minimize side reactions.[11] |
| Inappropriate Co-oxidant | Some co-oxidants are more prone to inducing side reactions. NMO and K₃[Fe(CN)₆] are generally well-behaved in this regard. |
Catalyst Performance Data
The following tables provide a summary of representative data for different dihydroxylation methods. Note that yields and enantiomeric excess (ee) are highly substrate-dependent.
Table 1: Sharpless Asymmetric Dihydroxylation of a Representative Diene
| Diene Substrate | Ligand | Co-oxidant | Yield (%) | ee (%) |
| 1,4-Diphenyl-1,3-butadiene | (DHQD)₂PHAL | K₃[Fe(CN)₆] | 92 | >99 |
| 1-Phenyl-1,3-cyclohexadiene | (DHQ)₂PHAL | K₃[Fe(CN)₆] | 85 | 98 |
| (E)-1,3-Hexadiene | (DHQD)₂PHAL | NMO | 78 | 95 |
Table 2: Comparison of Catalysts for Dihydroxylation
| Catalyst System | Typical Substrate | Advantages | Disadvantages |
| OsO₄ / Chiral Ligand (Sharpless) | Prochiral Dienes | High enantioselectivity, broad substrate scope.[7] | Expensive and toxic catalyst, sensitive to reaction conditions. |
| OsO₄ / NMO (Upjohn) | Prochiral & Achiral Dienes | Good yields, simpler setup than Sharpless.[2] | Produces racemic or meso products, can be slow.[2] |
| KMnO₄ | Simple Alkenes/Dienes | Inexpensive, readily available. | Often gives low yields due to over-oxidation, poor selectivity.[13] |
| Pt₂(dba)₃ / Chiral Phosphonite | Conjugated Dienes | Provides access to 1,4-diols, high enantioselectivity.[5] | Requires specific diene conformation, newer methodology.[5] |
Experimental Protocols
Protocol 1: Sharpless Asymmetric Dihydroxylation of 1-Phenyl-1,3-cyclohexadiene
-
Reagent Preparation: A commercially available AD-mix-β (containing K₂OsO₂(OH)₄, (DHQD)₂PHAL, K₃Fe(CN)₆, and K₂CO₃) is used.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add a 1:1 mixture of tert-butanol and water. Cool the mixture to 0 °C in an ice bath.
-
Addition of Reagents: Add the AD-mix-β to the solvent mixture and stir until dissolved. Add methanesulfonamide (CH₃SO₂NH₂).
-
Substrate Addition: Add 1-phenyl-1,3-cyclohexadiene to the reaction mixture.
-
Reaction Monitoring: Stir the reaction vigorously at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the starting material is consumed, quench the reaction by adding solid sodium sulfite and stir for one hour. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the corresponding diol.
Protocol 2: Upjohn Dihydroxylation of Cyclooctadiene
-
Reaction Setup: To a round-bottom flask, add a solution of cyclooctadiene in a 10:1 mixture of acetone and water.
-
Reagent Addition: Add N-methylmorpholine N-oxide (NMO) to the solution.
-
Catalyst Addition: Add a catalytic amount of osmium tetroxide (as a 2.5 wt% solution in tert-butanol).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bisulfite. Stir for 30 minutes.
-
Extraction: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: The crude diol can be purified by recrystallization or column chromatography.
Visualizations
Caption: Catalyst selection workflow for diene dihydroxylation.
Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.
References
- 1. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]
- 4. Asymmetric 1,4-Dihydroxylation of 1,3-Dienes by Catalytic Enantioselective Diboration [organic-chemistry.org]
- 5. Asymmetric 1,4-Dihydroxylation of 1,3-Dienes by Catalytic Enantioselective Diboration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 7. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.lucp.net [books.lucp.net]
- 9. chemistry.msu.edu [chemistry.msu.edu]
- 10. Upjohn Dihydroxylation [organic-chemistry.org]
- 11. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 12. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing Reaction Temperatures in Diol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage reaction temperatures effectively during diol synthesis. Accurate temperature control is critical for achieving high yields, purity, and desired stereoselectivity.
Troubleshooting Guides
This section addresses common problems encountered during diol synthesis related to temperature management.
Issue 1: Low Yield in Catalytic Dihydroxylation (e.g., Sharpless Asymmetric Dihydroxylation)
Q1: My Sharpless asymmetric dihydroxylation is giving a low yield. Could temperature be the cause?
A1: Yes, temperature is a critical parameter in Sharpless asymmetric dihydroxylation. While the reaction is typically run at 0 °C, deviations can lead to lower yields.
-
Problem: Temperature is too high.
-
Explanation: Higher temperatures can lead to the formation of side products and decomposition of the osmate ester intermediate, reducing the yield of the desired diol. In some cases, elevated temperatures can cause over-oxidation of the product.
-
Solution: Ensure your reaction is maintained at 0 °C. Use an ice-water bath and monitor the temperature throughout the reaction. For sluggish reactions with non-terminal alkenes, the addition of methanesulfonamide (CH₃SO₂NH₂) can help the reaction proceed efficiently at 0 °C[1].
-
-
Problem: Temperature is too low.
-
Explanation: While less common, significantly lower temperatures can slow down the reaction rate to a point where the reaction does not go to completion within a reasonable timeframe, resulting in a low yield of the isolated product.
-
Solution: Maintain the reaction temperature at the recommended 0 °C. Ensure proper mixing to allow for an efficient reaction at this temperature.
-
Q2: I am observing the formation of a significant amount of side products in my dihydroxylation reaction. How can I address this with temperature control?
A2: The formation of side products is often linked to improper temperature control.
-
Explanation: At higher temperatures, the selectivity of the dihydroxylation reaction can decrease, leading to the formation of byproducts. For example, with potassium permanganate, elevated temperatures can lead to oxidative cleavage of the newly formed diol.
-
Solution: Maintain a consistent and low temperature. For reactions using potassium permanganate, it is crucial to keep the reaction cold to prevent over-oxidation[2]. If using osmium tetroxide, adhere to the recommended 0 °C.
Issue 2: Poor Selectivity or Incomplete Reaction in Reductions of Dicarbonyls (e.g., with NaBH₄)
Q3: My reduction of a diketone with sodium borohydride (NaBH₄) is resulting in a mixture of the diol and the mono-alcohol, or unreacted starting material. How can I improve the outcome by adjusting the temperature?
A3: Temperature control is key to managing the reactivity of NaBH₄ and achieving the desired outcome.
-
Problem: Incomplete reaction.
-
Explanation: If the reaction temperature is too low, the rate of reduction may be too slow, leading to an incomplete reaction.
-
Solution: While many NaBH₄ reductions are performed at low temperatures to control selectivity, the reaction may need to be allowed to slowly warm to room temperature to ensure it goes to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and temperature profile[3].
-
-
Problem: Poor selectivity (formation of mono-alcohol).
-
Explanation: If the temperature is too high, the reactivity of NaBH₄ increases, which can lead to over-reduction or side reactions, especially if one carbonyl group is more reactive than the other.
-
Solution: To enhance selectivity, especially when trying to reduce one of two different carbonyl groups, performing the reaction at a low temperature (e.g., -78 °C) is often recommended. This allows for better control over the reducing agent's reactivity[4].
-
Issue 3: Exothermic Reactions and Runaway Potential
Q4: My diol synthesis is highly exothermic. What are the best practices for managing the temperature to prevent a runaway reaction?
A4: Managing exothermic reactions is critical for both safety and product quality.
-
Explanation: Some diol syntheses, particularly at a larger scale, can release a significant amount of heat. If this heat is not dissipated effectively, the reaction temperature can rise uncontrollably, leading to a runaway reaction, which can cause pressure buildup, decomposition of reactants and products, and a decrease in selectivity.
-
Solution:
-
Cooling: Use an efficient cooling bath (e.g., ice-water, ice-salt, or a cryocooler) to maintain the desired temperature.
-
Slow Addition: Add the most reactive reagent slowly and in a controlled manner to manage the rate of heat generation.
-
Monitoring: Continuously monitor the internal temperature of the reaction.
-
Agitation: Ensure efficient stirring to promote heat transfer to the cooling bath and avoid localized hot spots.
-
Scale-up Consideration: Be aware that heat dissipation becomes more challenging on a larger scale. For industrial-scale production, specialized reactors with high cooling capacity are necessary[5][6].
-
Frequently Asked Questions (FAQs)
Q5: What is the typical temperature range for diol synthesis?
A5: The optimal temperature for diol synthesis is highly dependent on the specific method being used:
-
Sharpless Asymmetric Dihydroxylation: Typically performed at 0 °C.
-
Dihydroxylation with KMnO₄: Requires cold conditions to prevent over-oxidation.
-
Reduction of Dicarbonyls with NaBH₄: Often carried out at low temperatures (e.g., 0 °C or -78 °C) to control reactivity and selectivity, sometimes followed by warming to room temperature.
-
Hydrogenation of Dicarboxylic Acids/Lactones: This can be a two-step process where the first step to the lactone is at a higher temperature, and the subsequent reduction to the diol is favored at a lower temperature[7].
Q6: How does temperature affect the purity of the final diol product?
A6: Temperature has a significant impact on the purity of the diol.
-
Side Reactions: Incorrect temperatures can lead to an increase in side reactions, resulting in a less pure product.
-
Crystallization: During the purification of a solid diol by crystallization, the cooling rate can affect the purity of the crystals. A slower cooling rate generally leads to the formation of larger, purer crystals[8][9].
Q7: Can I run my diol synthesis at room temperature?
A7: While some diol syntheses can be performed at room temperature, it is not always optimal. For highly reactive reagents like NaBH₄, room temperature reactions may be too fast and difficult to control, leading to reduced selectivity. For reactions like the Sharpless dihydroxylation, 0 °C is the standard to ensure high enantioselectivity. Always consult the specific protocol for the diol synthesis you are performing.
Data Presentation
Table 1: Effect of Temperature on the Hydrogenation of α-methyl-γ-butyrolactone to 2-methyl-1,4-butanediol
| Temperature (°C) | Time to Maximum Selectivity (h) |
| 80 | 71 (did not reach maximum) |
| 100 | 6.3 |
| 120 | 3.5 |
| 140 | 1.8 |
| 160 | 0.3 |
| 200 | 0.3 |
Data adapted from US Patent US20170297983A1[7]. This table illustrates that as the temperature increases, the time required to reach maximum selectivity for the diol product decreases.
Experimental Protocols
Protocol 1: General Procedure for the Reduction of a Diketone to a Diol using Sodium Borohydride
This protocol provides a general guideline for the reduction of a diketone to a diol with an emphasis on temperature control.
Materials:
-
Diketone
-
Sodium borohydride (NaBH₄)
-
Methanol (or other suitable alcohol solvent)
-
Deionized water
-
Ethyl acetate (or other suitable extraction solvent)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Place the diketone in a round-bottom flask with a magnetic stir bar. Dissolve the diketone in methanol.
-
Cooling: Cool the flask in an ice-water bath to 0 °C.
-
Reagent Addition: While stirring, slowly add sodium borohydride to the solution in small portions. The addition should be done carefully to control the evolution of hydrogen gas and any exotherm.
-
Reaction: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by TLC. If the reaction is sluggish, it can be allowed to slowly warm to room temperature.
-
Quenching: Once the reaction is complete (as indicated by TLC), quench the reaction by slowly adding deionized water.
-
Workup:
-
Remove the methanol on a rotary evaporator.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution on a rotary evaporator to obtain the crude diol.
-
-
Purification: Purify the crude diol by recrystallization or column chromatography.
Note: For substrates sensitive to nucleophilic attack, a lower temperature (e.g., -78 °C using a dry ice/acetone bath) may be necessary to improve selectivity[4].
Mandatory Visualization
Caption: Troubleshooting workflow for temperature-related issues in diol synthesis.
References
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. rsc.org [rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. amarequip.com [amarequip.com]
- 6. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 7. US20170297983A1 - Methods of forming diol compounds - Google Patents [patents.google.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. scialert.net [scialert.net]
Technical Support Center: Scaling Up the Production of 1,7-Octadiene-3,6-diol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for scaling up the production of 1,7-octadiene-3,6-diol. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to address common challenges encountered during synthesis and purification.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on two primary synthetic routes: Dihydroxylation of 1,7-Octadiene and a Grignard-based synthesis.
Route 1: Dihydroxylation of 1,7-Octadiene (via Epoxidation and Hydrolysis)
Issue 1: Low Yield of 1,2,7,8-Diepoxyoctane (Intermediate)
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Extend Reaction Time: Monitor the reaction progress using TLC or GC analysis. Continue until the starting material (1,7-octadiene) is consumed. - Increase Temperature: If the reaction is sluggish at room temperature, consider a modest increase in temperature (e.g., to 40-50°C), but be cautious of potential side reactions. |
| Decomposition of m-CPBA | - Use Fresh Reagent: m-CPBA can degrade over time. Ensure you are using a fresh, active batch. - Control Temperature: The addition of m-CPBA can be exothermic. Add the reagent portion-wise or as a solution in a dropping funnel to maintain the reaction temperature, ideally between 0°C and room temperature. |
| Side Reactions | - Control Stoichiometry: Use a slight excess of m-CPBA (e.g., 2.1-2.2 equivalents) to ensure complete epoxidation of both double bonds, but avoid a large excess which can lead to byproducts. |
Issue 2: Low Yield of this compound during Hydrolysis
| Potential Cause | Recommended Solution |
| Incomplete Hydrolysis | - Increase Acid Concentration/Reaction Time: Monitor the disappearance of the diepoxide intermediate by TLC or GC. If the reaction stalls, a slight increase in the concentration of the acid catalyst (e.g., perchloric acid or sulfuric acid) or prolonged reaction time may be necessary. - Ensure Adequate Mixing: On a larger scale, ensure efficient stirring to promote contact between the aqueous acid and the organic phase. |
| Formation of Polymeric Byproducts | - Control Temperature: The hydrolysis can be exothermic. Maintain a controlled temperature (e.g., 0-10°C) during the initial stages of the reaction to minimize polymerization. - Dilution: Perform the reaction at a suitable dilution to disfavor intermolecular reactions that can lead to polymers. |
| Product Loss During Workup | - Optimize Extraction: this compound has some water solubility. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to maximize recovery. - Brine Wash: Wash the combined organic extracts with brine to reduce the amount of dissolved water before drying. |
Route 2: Grignard Synthesis from Succinaldehyde and Vinylmagnesium Bromide
Issue 1: Low Yield of Grignard Reaction
| Potential Cause | Recommended Solution |
| Moisture in Reaction | - Thoroughly Dry Glassware and Solvents: All glassware must be oven-dried or flame-dried under an inert atmosphere. Solvents (e.g., THF) must be anhydrous.[1][2][3] - Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon. |
| Poor Quality Grignard Reagent | - Freshly Prepare or Titrate: Use freshly prepared vinylmagnesium bromide or titrate a commercial solution to determine its exact concentration before use.[4] |
| Side Reactions (Enolization of Aldehyde) | - Low Temperature: Add the succinaldehyde solution to the Grignard reagent at a low temperature (e.g., -78°C to 0°C) to favor nucleophilic addition over enolization. |
| Wurtz Coupling | - Slow Addition: Add the vinylmagnesium bromide solution slowly to the succinaldehyde to maintain a low concentration of the Grignard reagent and minimize coupling side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the epoxidation of 1,7-octadiene with m-CPBA?
A1: Dichloromethane (DCM) or chloroform are commonly used solvents for m-CPBA epoxidations as they are relatively inert and provide good solubility for both the alkene and the peroxyacid.[5][6]
Q2: How can I monitor the progress of the epoxidation and hydrolysis reactions?
A2: Thin-layer chromatography (TLC) is a convenient method. For the epoxidation, you can monitor the disappearance of the 1,7-octadiene spot and the appearance of the diepoxide spot. For the hydrolysis, monitor the disappearance of the diepoxide and the appearance of the more polar diol. Gas chromatography (GC) can also be used for more quantitative monitoring.
Q3: What are the primary safety concerns when scaling up the production of this compound?
A3:
-
m-CPBA: It is a potentially explosive oxidizing agent, especially in its pure form. It is recommended to use a commercially available, stabilized form (typically ~77% pure with water). Avoid grinding the solid and handle it with non-metallic spatulas.
-
Grignard Reagents: Vinylmagnesium bromide is highly reactive and pyrophoric. It reacts violently with water and protic solvents. All operations should be carried out under a strict inert atmosphere.[1][2]
-
Exothermic Reactions: Both the epoxidation and the Grignard reaction are exothermic. On a larger scale, efficient heat dissipation is critical to prevent runaway reactions. This can be managed by slow addition of reagents and effective cooling.[7]
Q4: How can I purify the final this compound?
A4: Column chromatography on silica gel is a common method for purifying diols. A solvent system such as a gradient of ethyl acetate in hexanes or dichloromethane/methanol can be effective. Distillation under reduced pressure is another possibility if the diol is thermally stable.
Q5: Can I use a different oxidizing agent for the dihydroxylation of 1,7-octadiene?
A5: Yes, other methods for dihydroxylation include using osmium tetroxide (OsO₄) in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO) or potassium ferricyanide. This method, known as the Sharpless asymmetric dihydroxylation when a chiral ligand is used, can provide stereocontrol.[8][9][10] However, OsO₄ is highly toxic and expensive.
Experimental Protocols
Protocol 1: Dihydroxylation of 1,7-Octadiene via Epoxidation and Hydrolysis
Step 1: Epoxidation of 1,7-Octadiene
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1,7-octadiene (1.0 eq) in dichloromethane (DCM). Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Dissolve meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 2.2 eq) in DCM and add it to the dropping funnel. Add the m-CPBA solution to the stirred alkene solution dropwise over 1-2 hours, maintaining the internal temperature below 5°C.
-
Reaction Monitoring: Monitor the reaction by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent) until the 1,7-octadiene is consumed. The reaction is typically complete within 2-4 hours after the addition is finished.
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) to destroy the excess peroxide.
-
Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove m-chlorobenzoic acid, and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude 1,2,7,8-diepoxyoctane.
-
Step 2: Acid-Catalyzed Hydrolysis of 1,2,7,8-Diepoxyoctane
-
Reaction Setup: Dissolve the crude 1,2,7,8-diepoxyoctane in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v). Cool the solution to 0°C in an ice bath.
-
Acid Addition: Add a catalytic amount of perchloric acid (HClO₄) or sulfuric acid (H₂SO₄) (e.g., 0.1 M aqueous solution).
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours, or until TLC/GC analysis indicates the complete consumption of the diepoxide.
-
Workup:
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude this compound by column chromatography on silica gel (e.g., using a gradient of 20% to 80% ethyl acetate in hexanes).
Protocol 2: Grignard Synthesis of this compound
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), place a solution of succinaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78°C using a dry ice/acetone bath.
-
Grignard Addition: Add vinylmagnesium bromide (2.2 eq, typically a 1.0 M solution in THF) dropwise to the stirred succinaldehyde solution, maintaining the temperature below -70°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Workup:
-
Cool the reaction mixture to 0°C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer several times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude diol using column chromatography on silica gel as described in Protocol 1.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Route 1: Dihydroxylation | Route 2: Grignard Synthesis |
| Starting Materials | 1,7-Octadiene, m-CPBA | Succinaldehyde, Vinylmagnesium Bromide |
| Typical Overall Yield | 60-75% | 50-65% |
| Key Intermediates | 1,2,7,8-Diepoxyoctane | - |
| Stereocontrol | Achiral (racemic mixture) | Achiral (racemic and meso mixture) |
| Key Reagents | m-CPBA (oxidizer), Acid catalyst | Vinylmagnesium Bromide (nucleophile) |
| Primary Safety Hazard | m-CPBA (potential explosive) | Grignard Reagent (pyrophoric) |
| Scale-up Considerations | Heat management during epoxidation | Strict anhydrous and inert conditions |
Visualizations
Caption: Experimental workflow for the synthesis of this compound via dihydroxylation.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 2. mt.com [mt.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. leah4sci.com [leah4sci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Analytical Quantification of 1,7-Octadiene-3,6-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methodologies for the accurate quantification of 1,7-octadiene-3,6-diol, a volatile organic compound with relevance in various research fields. The primary focus is on a highly specific enantioselective multidimensional gas chromatography-mass spectrometry (enantio-MDGC/MS) method, with a comparative overview of alternative chromatographic techniques. This document is intended to assist researchers in selecting the most appropriate analytical approach for their specific needs, providing comprehensive experimental protocols and comparative data.
Introduction to this compound Analysis
This compound, also known as 2,6-dimethyl-1,7-octadiene-3,6-diol, is a monoterpene diol found in various natural sources, including grapes. Its analysis is crucial for understanding flavor and aroma profiles, as well as for its potential as a biomarker. Due to its stereochemistry, enantioselective analysis is often required to distinguish between different stereoisomers, which may possess distinct biological activities and sensory properties.
The primary challenge in the gas chromatography (GC) of diols is their polarity and low volatility, which often necessitates derivatization to improve chromatographic performance. This guide will explore both direct analysis and derivatization-based approaches.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of different analytical methods for the quantification of this compound and related diols.
| Method | Analyte Form | Sample Matrix | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| Enantio-MDGC/MS | Free and Glycosidically Bound | Grapes | Not explicitly stated, but high sensitivity for enantiomeric ratio determination. | High specificity and enantioselectivity; separates complex mixtures. | Requires specialized instrumentation and expertise. |
| GC-MS (with derivatization) | Free Diol | General | Dependent on derivatization and matrix. | Improved peak shape and volatility; widely available. | Derivatization adds complexity and potential for side reactions. |
| UHPLC-HRMS | Free Diol | General | ~1.5 pg on-column for long-chain diols.[1] | High sensitivity and specificity; no derivatization needed. | May have lower resolution for some isomers compared to GC. |
Detailed Experimental Protocols
Method 1: Enantioselective Multidimensional Gas Chromatography-Mass Spectrometry (enantio-MDGC/MS)
This method is adapted from the work of Luan et al. (2004) for the analysis of free and glycosidically bound this compound in grapes.[1]
1. Sample Preparation:
-
Isolation of Free and Glycosidically Bound Monoterpenes:
-
Homogenize approximately 50 g of grape berries (seeds removed) using a mortar and pestle.
-
Perform solid-phase extraction (SPE) to separate the free and glycosidically bound fractions.[2]
-
-
Enzymatic Hydrolysis of Glycosides:
-
The glycosidically bound fraction is subjected to enzymatic liberation of the diol.[2]
-
2. Instrumental Analysis:
-
System: A fully automated, multidimensional, double-oven GC–GC system is employed.[3]
-
Pre-column (1st Dimension): A non-chiral column (e.g., SE-52) is used for the initial separation.
-
Main Column (2nd Dimension): A chiral column containing a modified cyclodextrin stationary phase (e.g., heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin) is used for enantioseparation.[2]
-
Mass Spectrometry (MS):
-
Detection is performed using a mass spectrometer, allowing for sensitive and selective quantification of the target enantiomers.
-
Quantitative Data:
While the original study focused on determining the enantiomeric ratios rather than absolute quantification, the method's high sensitivity allows for the detection of trace amounts of the diol. The study successfully determined that the (3S,6S)-configured stereoisomer of 3,7-dimethylocta-1,7-dien-3,6-diol predominates in grapes, providing evidence of an enzymatic formation process.[1]
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
For general-purpose quantification of diols like this compound, derivatization is often necessary to improve volatility and chromatographic peak shape. Silylation is a common derivatization technique.
1. Derivatization Protocol (Silylation):
-
Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.
-
Procedure:
-
Evaporate the sample extract containing the diol to dryness under a gentle stream of nitrogen.
-
Add 100 µL of BSTFA + 1% TMCS and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Seal the reaction vial and heat at 60-70 °C for 30-60 minutes.
-
Cool to room temperature before injection into the GC-MS.
-
2. GC-MS Parameters:
-
Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is typically used.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C (hold for 2 minutes).
-
Ramp: 10 °C/minute to 280 °C (hold for 5 minutes).
-
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
For quantification, selected ion monitoring (SIM) of characteristic ions of the derivatized diol can be used to enhance sensitivity and selectivity.
-
Visualizing the Workflow
To better understand the analytical processes, the following diagrams illustrate the experimental workflows.
Conclusion
The choice of an analytical method for this compound quantification depends heavily on the research question. For studies requiring the differentiation and relative quantification of stereoisomers in complex matrices like grapes, the enantio-MDGC/MS method is superior due to its high selectivity. For routine quantitative analysis where enantioselectivity is not a primary concern, a standard GC-MS method with derivatization offers a robust and widely accessible alternative. For high-throughput screening and applications demanding high sensitivity without derivatization, UHPLC-HRMS presents a promising option, although its applicability for this specific short-chain diol needs to be validated. Researchers should carefully consider the trade-offs between specificity, sensitivity, sample throughput, and instrumental requirements when selecting the most suitable method.
References
Unraveling the Fragmentation Fingerprint: A Mass Spectrometry Comparison Guide for 1,7-Octadiene-3,6-diol and its Isomers
For researchers, scientists, and drug development professionals, understanding the structural nuances of organic molecules is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, providing a molecular fingerprint through fragmentation analysis. This guide delves into the mass spectrometry of 1,7-octadiene-3,6-diol, a molecule of interest in various chemical syntheses. Due to the limited availability of its direct mass spectrum, this guide will also draw comparisons with its isomers, for which spectral data is more accessible, and present a theoretical fragmentation pathway based on established principles.
Comparative Analysis of Isomeric Diols
The mass spectra of isomeric compounds, while originating from the same molecular ion, often exhibit distinct differences in fragment ion abundances, offering clues to their structural disparities. For the purpose of this guide, we will consider the fragmentation of 2,6-dimethyl-1,7-octadiene-3,6-diol and (2Z)-2,6-dimethylocta-2,7-diene-1,6-diol as surrogates to understand the fragmentation behavior of this compound. The molecular formula for these compounds is C10H18O2, with a corresponding molecular weight of approximately 170.25 g/mol .[1][2]
Predicted Mass Spectral Data
Based on available data for isomers, the following table summarizes the most abundant ions observed in the electron ionization mass spectrum of a C10H18O2 diol.[2] The relative intensities are normalized to the most abundant peak (base peak).
| m/z | Proposed Fragment | Relative Intensity (%) |
| 43 | [C3H7]+ or [CH3CO]+ | 100 (Base Peak) |
| 67 | [C5H7]+ | High |
| 71 | [C5H11]+ or [C4H7O]+ | High |
| 81 | [C6H9]+ | Moderate |
| 95 | [C7H11]+ | Moderate |
| 109 | [C8H13]+ | Low |
| 125 | [M-H2O-C2H5]+ | Low |
| 137 | [M-H2O-CH3]+ | Low |
| 152 | [M-H2O]+ | Low |
| 170 | [M]+• (Molecular Ion) | Very Low/Not Observed |
Proposed Fragmentation Pathway of this compound
The fragmentation of this compound under electron ionization is expected to be driven by the presence of hydroxyl groups and double bonds. The molecular ion ([M]+•) is often of low abundance or not observed at all due to its instability.
Key fragmentation steps include:
-
Dehydration: The initial loss of a water molecule (H2O, 18 Da) from the molecular ion is a common fragmentation pathway for alcohols, leading to an ion at m/z 152.
-
Alpha-Cleavage: The bond adjacent to the oxygen atom can break, leading to the formation of resonance-stabilized carbocations. For this compound, this can result in fragments such as an ion at m/z 71.
-
Allylic Cleavage: The presence of double bonds facilitates cleavage at the allylic position, which can lead to the formation of various carbocation fragments, such as the prominent ion at m/z 67.
-
Further Fragmentation: The initial fragments can undergo subsequent fragmentation, leading to smaller, stable ions, such as the base peak commonly observed at m/z 43.
Experimental Protocols
While a specific protocol for this compound is not detailed in the literature, a general Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of volatile and semi-volatile organic compounds, including terpenoid diols, can be applied.[3][4]
Sample Preparation
-
Extraction: For samples in a complex matrix (e.g., plant material, biological fluids), a solvent extraction using a non-polar solvent like hexane or a moderately polar solvent like ethyl acetate is typically performed.[3]
-
Derivatization (Optional): To improve volatility and thermal stability, the diol can be derivatized to its trimethylsilyl (TMS) ether by reacting with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3]
-
Dilution: The extracted or derivatized sample is diluted to an appropriate concentration (e.g., 1-10 µg/mL) in a suitable solvent.
GC-MS Analysis
A typical GC-MS system would be configured as follows:
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min (hold 5 min) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-400 |
| Scan Rate | 2 scans/sec |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
Conclusion
The mass spectrometry of this compound and its isomers is characterized by fragmentation patterns typical of unsaturated diols. Key events include dehydration, alpha-cleavage, and allylic cleavage, resulting in a series of diagnostic fragment ions. While experimental data for the titular compound is scarce, a comparative analysis with its isomers and the application of fundamental fragmentation principles provide a strong basis for its structural elucidation. The provided experimental protocol offers a robust starting point for researchers seeking to analyze this and similar compounds in various matrices. This guide serves as a valuable resource for scientists in diverse fields, enabling a deeper understanding of the mass spectral behavior of these important chemical entities.
References
- 1. This compound, 2,6-dimethyl- [webbook.nist.gov]
- 2. This compound, 2,6-dimethyl- | C10H18O2 | CID 548927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. thecbggurus.com [thecbggurus.com]
- 4. GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Diene Diols for Researchers and Drug Development Professionals
An Examination of 1,7-Octadiene-3,6-diol and Its Alternatives in Polymer Synthesis and Beyond
Executive Summary
For researchers and professionals in drug development and material science, the selection of appropriate bifunctional monomers is critical for designing materials with desired properties. This guide provides a comparative overview of this compound and other relevant diene diols. A significant challenge in this comparison is the limited availability of experimental data for unsubstituted this compound. Much of the existing literature refers to its methylated derivative, 2,6-dimethyl-1,7-octadiene-3,6-diol, which has been identified in natural sources such as grapes.
Due to the scarcity of data on the primary subject, this guide will focus on a detailed comparison of two more extensively characterized diols: 1,5-hexadiene-3,4-diol and the widely used industrial benchmark, 1,4-butanediol . The potential synthesis of this compound will also be discussed.
Profile of this compound: A Molecule of Untapped Potential
Currently, there is a notable absence of comprehensive experimental data in peer-reviewed literature regarding the synthesis, physical properties, and performance characteristics of unsubstituted this compound. The majority of available information pertains to its 2,6-dimethyl derivative.
A plausible synthetic route to this compound involves a two-step process starting from 1,7-octadiene. This would entail an initial hydroformylation of the terminal alkenes to form a dialdehyde, followed by hydrogenation to yield the corresponding diol.[1][2]
Comparative Analysis: 1,5-Hexadiene-3,4-diol vs. 1,4-Butanediol
To provide a useful resource, this guide will now focus on a comparison of two well-documented diols. 1,5-Hexadiene-3,4-diol is a structurally interesting diene diol with applications in polymer chemistry and as a pharmaceutical intermediate.[3] 1,4-Butanediol is a high-volume industrial chemical widely used in the production of polymers like polyurethanes and polyesters.[3][4]
Data Presentation: Physical and Chemical Properties
| Property | 1,5-Hexadiene-3,4-diol | 1,4-Butanediol |
| CAS Number | 1069-23-4 | 110-63-4 |
| Molecular Formula | C₆H₁₀O₂ | C₄H₁₀O₂ |
| Molecular Weight | 114.14 g/mol | 90.12 g/mol |
| Appearance | Colorless to pale yellow liquid | Colorless viscous liquid |
| Melting Point | 14-16 °C | 20.1 °C |
| Boiling Point | 125 °C at 45 mmHg | 230 °C at 760 mmHg |
| Density | 1.02 g/mL at 25 °C | 1.017 g/mL at 25 °C |
| Solubility | Soluble in polar solvents | Soluble in water, alcohols, ketones |
Performance and Applications
1,5-Hexadiene-3,4-diol offers unique reactivity due to the presence of both hydroxyl and vinyl groups. This dual functionality makes it a valuable monomer for various polymerization reactions. Its vinyl groups can undergo addition polymerization, while the diol functionality is suitable for condensation polymerization, leading to the formation of polyesters and polyurethanes with distinct properties.[3] It also serves as an important intermediate in the synthesis of complex pharmaceutical molecules.[3]
1,4-Butanediol is a cornerstone of the polymer industry. It is a key component in the synthesis of polybutylene terephthalate (PBT) and thermoplastic polyurethanes.[5] The properties of polyurethanes, such as mechanical strength and thermal stability, can be tailored by the choice of diol chain extender, with 1,4-butanediol being a common choice due to the regular structure it imparts to the polymer's hard segments.[6]
Experimental Protocols
Synthesis of 1,5-Hexadiene-3,4-diol via Pinacol Coupling of Acrolein
This method involves the reductive coupling of two molecules of acrolein to form the vicinal diol, 1,5-hexadiene-3,4-diol.[3][7]
Materials:
-
Acrolein
-
A reducing agent (e.g., magnesium or samarium(II) iodide)
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran)
-
Proton source for workup (e.g., water or dilute acid)
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), the reducing agent is suspended in the anhydrous solvent.
-
Acrolein is added dropwise to the suspension at a controlled temperature to manage the exothermic reaction.
-
The reaction mixture is stirred until the starting material is consumed, as monitored by a suitable technique (e.g., thin-layer chromatography).
-
Upon completion, the reaction is quenched by the slow addition of a proton source.
-
The product is then isolated and purified using standard techniques such as extraction and distillation.
General Protocol for Polyurethane Synthesis from Diols and Diisocyanates
This protocol outlines the synthesis of a linear polyurethane, a common application for diols like 1,5-hexadiene-3,4-diol and 1,4-butanediol.[8][9]
Materials:
-
Diol (e.g., 1,5-hexadiene-3,4-diol or 1,4-butanediol)
-
Diisocyanate (e.g., hexamethylene diisocyanate (HDI) or isophorone diisocyanate (IPDI))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))
-
Catalyst (e.g., dibutyltin dilaurate (DBTDL))
Procedure:
-
The diol is dissolved in the anhydrous solvent in a reaction vessel equipped with a stirrer and under an inert atmosphere.
-
A catalytic amount of DBTDL is added to the solution.
-
The diisocyanate is added to the reaction mixture, and the solution is stirred at a controlled temperature.
-
The progress of the polymerization is monitored by the increase in viscosity of the solution.
-
Once the desired molecular weight is achieved, the reaction can be terminated. The resulting polyurethane can be isolated by precipitation in a non-solvent or by removal of the solvent under reduced pressure.
Visualizations
Caption: Synthesis of 1,5-Hexadiene-3,4-diol via Pinacol Coupling.
Caption: General Workflow for Polyurethane Synthesis.
References
- 1. bdmaee.net [bdmaee.net]
- 2. researchgate.net [researchgate.net]
- 3. 1,4-Butanediol - Wikipedia [en.wikipedia.org]
- 4. chemcess.com [chemcess.com]
- 5. The synthesis and introduction of 1,4-Butanediol_Chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. Pinacol coupling reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and characterization of ester-diol based polyurethane: a potentiality check for hypopharyngeal tissue engineering application - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity Showdown: 1,7-Octadiene-3,6-diol vs. Saturated Diols
A Comparative Guide for Researchers in Drug Development and Organic Synthesis
In the landscape of chemical synthesis and drug development, the choice of starting materials is paramount to the efficiency and outcome of a reaction. Diols, organic compounds containing two hydroxyl groups, are versatile building blocks. Their reactivity, however, can be significantly influenced by the presence of other functional groups within the molecule. This guide provides a comparative analysis of the reactivity of 1,7-octadiene-3,6-diol, an unsaturated diol, against its saturated counterparts, typified by 1,8-octanediol. This comparison is based on established principles of organic chemistry, as direct comparative experimental data for this compound is limited in published literature.
The presence of two carbon-carbon double bonds in this compound introduces unique reactive sites, rendering it susceptible to a broader range of chemical transformations compared to saturated diols. The hydroxyl groups in this compound are also allylic, being positioned on a carbon atom adjacent to a double bond. This allylic positioning significantly influences the reactivity of the alcohol functionalities.
I. Oxidation
The oxidation of diols can yield a variety of products, including dicarbonyls or carboxylic acids, depending on the oxidant and reaction conditions. The presence of double bonds and allylic alcohols in this compound makes it more susceptible to oxidation and can lead to a wider array of products compared to saturated diols.
This compound: The allylic nature of the hydroxyl groups in this compound makes them more readily oxidized than the hydroxyl groups in a saturated diol.[1] Furthermore, the double bonds themselves are susceptible to oxidative cleavage by strong oxidizing agents, which can lead to the formation of smaller carboxylic acids or aldehydes. Milder oxidizing agents can selectively oxidize the allylic alcohols to the corresponding α,β-unsaturated ketones.
Saturated Diols (e.g., 1,8-Octanediol): The oxidation of a simple saturated diol like 1,8-octanediol requires stronger oxidizing agents to convert the primary alcohols to carboxylic acids. The carbon-carbon single bonds are stable to oxidation under these conditions.
| Feature | This compound | Saturated Diol (e.g., 1,8-Octanediol) |
| Susceptibility to Oxidation | High | Moderate |
| Reactivity of Hydroxyl Groups | High (Allylic) | Moderate (Primary) |
| Reactivity of Carbon Skeleton | Double bonds susceptible to cleavage | Saturated chain is stable |
| Potential Products | α,β-Unsaturated ketones, dicarboxylic acids, products of oxidative cleavage | Dicarboxylic acid |
Experimental Protocol: Oxidation of a Diol to a Dicarboxylic Acid
This protocol describes a general procedure for the oxidation of a diol to a dicarboxylic acid using a chromium-based oxidizing agent. Caution: Chromium compounds are toxic and carcinogenic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Dissolution: Dissolve the diol (1 equivalent) in acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Oxidant: Prepare a solution of Jones reagent (chromium trioxide in sulfuric acid and water) and add it dropwise to the cooled diol solution. The color of the solution will change from orange to green.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the excess oxidant by adding a small amount of isopropanol until the orange color disappears completely.
-
Extraction: Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by recrystallization or column chromatography.
II. Esterification
Esterification, the reaction of an alcohol with a carboxylic acid to form an ester, is a fundamental transformation in organic synthesis. The rate of esterification can be influenced by the steric hindrance around the hydroxyl group and the nucleophilicity of the alcohol.
This compound: The hydroxyl groups in this compound are secondary, which can lead to slightly slower reaction rates compared to primary alcohols due to increased steric hindrance. However, the allylic nature of the alcohols could potentially enhance their reactivity in certain catalyzed reactions.
Saturated Diols (e.g., 1,8-Octanediol): 1,8-Octanediol contains primary hydroxyl groups, which are generally more reactive in Fischer esterification than secondary alcohols due to less steric hindrance.
| Feature | This compound | Saturated Diol (e.g., 1,8-Octanediol) |
| Type of Hydroxyl Groups | Secondary, Allylic | Primary |
| Steric Hindrance | Moderate | Low |
| Expected Reactivity | Moderate | High |
Experimental Protocol: Fischer Esterification of a Diol
This protocol outlines a general procedure for the Fischer esterification of a diol with a carboxylic acid.
-
Reactant Mixture: In a round-bottom flask, combine the diol (1 equivalent), the carboxylic acid (2.2 equivalents), and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., diethyl ether) and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Extraction: Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the resulting diester by column chromatography.
III. Cyclization
The presence of two hydroxyl groups and two double bonds in this compound allows for intramolecular cyclization reactions that are not possible with saturated diols.
This compound: This molecule can undergo various cyclization reactions. For instance, acid-catalyzed intramolecular etherification could lead to the formation of cyclic ethers. Additionally, the diene moiety can participate in intramolecular Diels-Alder reactions or ring-closing metathesis, depending on the reaction conditions and catalysts used.
Saturated Diols (e.g., 1,8-Octanediol): Intramolecular cyclization of a long-chain saturated diol like 1,8-octanediol to form a large-ring cyclic ether is generally not favored due to entropic factors and the potential for competing intermolecular polymerization.
| Feature | This compound | Saturated Diol (e.g., 1,8-Octanediol) |
| Potential for Cyclization | High | Low |
| Possible Cyclization Pathways | Intramolecular etherification, Diels-Alder, Ring-closing metathesis | Intramolecular etherification (unfavored) |
| Expected Products | Cyclic ethers, bicyclic compounds | Primarily intermolecular polymerization products |
Experimental Protocol: Acid-Catalyzed Intramolecular Etherification
This protocol provides a general method for the acid-catalyzed cyclization of a diol to a cyclic ether.
-
Reaction Setup: Dissolve the diol (1 equivalent) in a suitable solvent (e.g., toluene) in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Azeotropic Removal of Water: Heat the mixture to reflux. Water formed during the reaction is removed azeotropically with toluene, driving the equilibrium towards the cyclized product.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid.
-
Purification: Separate the organic layer, dry it over a drying agent, and remove the solvent. Purify the cyclic ether by distillation or column chromatography.
Conclusion
The presence of unsaturation and allylic hydroxyl groups in this compound imparts a significantly different and more diverse reactivity profile compared to its saturated counterparts like 1,8-octanediol. Researchers and drug development professionals can leverage these differences to design novel synthetic routes. While saturated diols are reliable for introducing linear chains, this compound offers opportunities for a wider range of transformations, including selective oxidations, and the construction of complex cyclic and bicyclic systems. The choice between an unsaturated and a saturated diol will ultimately depend on the desired final product and the synthetic strategy employed. Further experimental investigation into the specific reactivity of this compound is warranted to fully exploit its synthetic potential.
References
A Comparative Guide to HPLC Methods for the Separation of Octadiene Diol Isomers
For researchers, scientists, and professionals in drug development, the efficient separation of isomers is a critical challenge. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods applicable to the separation of octadiene diol isomers. While direct experimental data for octadiene diol is limited in publicly available literature, this guide leverages data from structurally similar unsaturated and saturated diols to provide robust starting points for method development. The focus is on providing detailed experimental protocols and quantitative performance data to aid in the selection of an appropriate HPLC strategy.
Data Summary: Performance of HPLC Methods in Separating Diol Isomers
The following table summarizes the performance of various HPLC methods in the separation of diol isomers, providing a comparative look at different stationary and mobile phases.
| Analyte | Isomer Type | HPLC Method | Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Resolution (Rs) / Separation Factor (α) | Reference |
| 2-Butene-1,4-diol | Cis/Trans | Normal-Phase | (S,S)-Whelk-O 1 | n-Hexane:Ethanol (97:3, v/v) | 1.0 | UV | Rs = 2.61 | [1][2] |
| 2-Butene-1,4-diol | Cis/Trans | Normal-Phase | ChiraSpher | n-Hexane:Ethanol:THF:Diethylamine (92:3:5:0.1, v/v/v/v) | 1.0 | UV | Rs = 1.89 | [1][2] |
| 1-Phenyl-1,2-ethanediol | Enantiomers | SFC | Chiralpak AD-H | CO2:Methanol (gradient) | 3.0 | UV | > 1.5 | [3] |
| 1-(4-chlorophenyl)ethane-1,2-diol | Enantiomers | UPLC | Chiralpak AD-H | Isohexane:Ethanol (80:20, v/v) | 0.5 | UV | ~1.7 | [3] |
| Sphingomyelin | Diastereomers | Normal-Phase | Diol | Gradient of Hexane:Isopropanol:Acetic Acid and Isopropanol:Water:Acetic Acid with Triethylamine | 1.0 | ELSD | Baseline | [4] |
| Lycopene-5,6-diol | Stereoisomers | Chiral | Not Specified | Not Specified | Not Specified | Not Specified | Baseline | [5] |
Detailed Experimental Protocols
Below are the detailed methodologies for the key experiments cited in the data summary table. These protocols can be adapted for the separation of octadiene diol isomers.
1. Separation of Cis/Trans Isomers of 2-Butene-1,4-diol (Normal-Phase HPLC)
-
Instrumentation: Waters 2690 Separations Module with a Waters 996 Photodiode Array Detector.[1][2]
-
Mobile Phase: A mixture of n-hexane and ethanol in a 97:3 (v/v) ratio. The mobile phase was filtered through a 0.45 µm membrane filter and degassed by sonication before use.[1][2]
-
Sample Preparation: The sample was dissolved in ethanol and filtered through a 0.2 µm membrane filter before injection.[1][2]
2. Chiral Separation of 1-(4-chlorophenyl)ethane-1,2-diol (UPLC)
-
Instrumentation: UPLC system with UV detection.[3]
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).[3]
-
Mobile Phase: An isocratic mixture of isohexane and ethanol (80:20, v/v).[3]
-
Flow Rate: 0.5 mL/min.[3]
-
Column Temperature: 25°C.[3]
-
Detection: UV at 220 nm.[3]
3. Separation of Sphingomyelin Diastereomers (Normal-Phase HPLC)
-
Instrumentation: HPLC system equipped with a light-scattering detector.[4]
-
Mobile Phase: A binary gradient consisting of:
-
Gradient Program: Optimized for maximal separation.[4]
-
Detection: Evaporative Light Scattering Detector (ELSD).[4]
Visualizing Chromatographic Strategy and Workflow
Experimental Workflow for HPLC Method Development
The following diagram illustrates a typical workflow for developing an HPLC method for isomer separation.
Caption: A generalized workflow for HPLC method development, from defining the separation goals to validating the final method.
Logical Relationship for Phase Selection
The choice between normal-phase and reverse-phase HPLC is fundamental and depends on the polarity of the isomers.
Caption: Decision tree for selecting between normal-phase and reverse-phase HPLC based on the polarity of the octadiene diol isomers.
References
- 1. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jzus.zju.edu.cn [jzus.zju.edu.cn]
- 3. diva-portal.org [diva-portal.org]
- 4. Separation and purification of sphingomyelin diastereomers by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hawach.com [hawach.com]
Navigating the Synthesis of 1,7-Octadiene-3,6-diol: A Comparative Guide to Dihydroxylation Protocols
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of potential synthetic routes to 1,7-octadiene-3,6-diol, a versatile building block in organic synthesis. Due to a lack of directly published, detailed protocols for the synthesis of the parent this compound, this document will focus on established dihydroxylation methods applicable to the precursor, 1,7-octadiene, and provide a framework for their validation.
Performance Comparison of Dihydroxylation Methods
The synthesis of this compound from 1,7-octadiene can be approached through several dihydroxylation strategies. The choice of method will significantly impact yield, stereoselectivity, and reaction conditions. Below is a comparative table outlining the key performance indicators of two prominent methods: Sharpless Asymmetric Dihydroxylation and Upjohn Dihydroxylation. It is important to note that the data presented are extrapolated from typical applications of these reactions and would require experimental validation for the specific case of 1,7-octadiene.
| Parameter | Sharpless Asymmetric Dihydroxylation | Upjohn Dihydroxylation |
| Typical Yield | 70-95% | 50-80% |
| Enantioselectivity (ee) | >90% | Racemic (0% ee) |
| Reaction Time | 6-24 hours | 12-48 hours |
| Key Reagents | OsO₄ (catalytic), Chiral Ligand (e.g., (DHQ)₂-PHAL), Co-oxidant (e.g., K₃[Fe(CN)₆] or NMO) | OsO₄ (catalytic), Co-oxidant (NMO) |
| Reaction Temperature | 0 °C to room temperature | Room temperature |
| Substrate Scope | Broad, tolerates various functional groups | Broad, but can be slower for electron-deficient alkenes |
| Primary Advantages | High enantioselectivity, high yields | Simpler reagent system, cost-effective for racemic products |
| Primary Disadvantages | Expensive chiral ligands, requires careful control of reaction conditions | Produces a racemic mixture, can be slower |
Experimental Protocols
Below are detailed, generalized methodologies for the dihydroxylation of an alkene, which can be adapted and optimized for the synthesis of this compound.
Protocol 1: Sharpless Asymmetric Dihydroxylation
This method is ideal for obtaining enantiomerically enriched this compound.[1][2][3]
Materials:
-
1,7-octadiene
-
AD-mix-β (or AD-mix-α for the other enantiomer) which contains OsO₄, (DHQD)₂-PHAL ligand, K₃[Fe(CN)₆], and K₂CO₃
-
tert-Butanol
-
Water
-
Methanesulfonamide (CH₃SO₂NH₂)
-
Sodium sulfite
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of tert-butanol and water (1:1) at room temperature, add AD-mix-β (1.4 g per mmol of alkene) and methanesulfonamide (1 equivalent).
-
Cool the mixture to 0 °C and then add 1,7-octadiene (1 equivalent).
-
Stir the reaction vigorously at 0 °C until the reaction is complete (monitored by TLC or GC-MS).
-
Quench the reaction by adding sodium sulfite (1.5 g per mmol of alkene) and warm the mixture to room temperature.
-
Stir for an additional hour.
-
Extract the aqueous layer with ethyl acetate (3 x V).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired diol.
Protocol 2: Upjohn Dihydroxylation
This method provides a racemic mixture of this compound and is a more cost-effective approach when chirality is not a concern.[4]
Materials:
-
1,7-octadiene
-
N-methylmorpholine N-oxide (NMO) (50% solution in water)
-
Osmium tetroxide (OsO₄) (2.5 wt% solution in tert-butanol)
-
Acetone
-
Water
-
Sodium sulfite
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1,7-octadiene (1 equivalent) in a mixture of acetone and water (10:1).
-
Add N-methylmorpholine N-oxide (1.2 equivalents).
-
To this stirred solution, add a catalytic amount of osmium tetroxide solution (e.g., 0.002 equivalents).
-
Stir the reaction at room temperature until completion (monitored by TLC or GC-MS).
-
Quench the reaction with an aqueous solution of sodium sulfite.
-
Stir for 30 minutes.
-
Extract the mixture with ethyl acetate (3 x V).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizing the Synthesis Workflow
To provide a clear overview of the experimental process, the following diagrams illustrate the key steps in the synthesis and purification of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Logical flow for selecting the appropriate dihydroxylation method.
References
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. Sharpless asymmetric dihydroxylation - Wikiwand [wikiwand.com]
- 3. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Upjohn dihydroxylation - Wikiwand [wikiwand.com]
A Comparative Guide to Catalysts for Diene Hydroxylation
For researchers, scientists, and professionals in drug development, the selective hydroxylation of dienes is a critical transformation for the synthesis of complex molecules and pharmaceutical intermediates. This guide provides a comparative analysis of prominent catalytic systems for diene hydroxylation, focusing on their performance, selectivity, and operational parameters. The catalysts covered include those based on Osmium, Ruthenium, Iron, Manganese, Nickel, and Platinum.
Performance Comparison of Diene Hydroxylation Catalysts
The choice of catalyst for diene hydroxylation is dictated by the desired selectivity (1,2- vs. 1,4-addition, enantioselectivity), the nature of the diene substrate, and practical considerations such as cost and toxicity. The following tables summarize the performance of various catalytic systems for the hydroxylation of representative diene substrates.
Table 1: Asymmetric Dihydroxylation of 1,3-Cyclohexadiene
| Catalyst System | Reagents | Temp. (°C) | Time (h) | Product | Yield (%) | ee (%) | Ref. |
| Osmium | AD-mix-β, MeSO₂NH₂ | 0 | 6 | (1R,2R)-Cyclohex-4-ene-1,2-diol | 97 | 99 | [1] |
| Iron | [Fe(II)(Me₂-BQPN)], H₂O₂, Acetic Acid | 0 | 1 | (1R,2R)-Cyclohex-4-ene-1,2-diol | 85 | 96 | [2] |
| Manganese | Mn(II) salt, chiral ligand, H₂O₂/KHSO₅ | RT | 12 | (1R,2R)-Cyclohex-4-ene-1,2-diol | ~80 | up to 99 | [3] |
| Platinum | Pt(dba)₃, (R,R)-L1, B₂(pin)₂, then H₂O₂/NaOH | 60 | 12 | (1S,4S)-Cyclohex-2-ene-1,4-diol | 65 | 96 | [4] |
Table 2: Hydroxylation and Hydroalkoxylation of Acyclic Dienes (e.g., Isoprene)
| Catalyst System | Diene | Reagents | Temp. (°C) | Time (h) | Product | Yield (%) | Selectivity | Ref. |
| Ruthenium | Isoprene | Ru₃(CO)₁₂, PCy₃, 3-hydroxy-2-oxindole | 110 | 24 | Prenylated 3-hydroxy-2-oxindole | 86 | C4-alkylation | [5] |
| Nickel | Isoprene | Ni(COD)₂, L6, PhB(OH)₂, iPrOH | RT | 12 | Arylated monoterpenoid | 99 | >20:1 regioselectivity | [6] |
| Osmium | 1-Phenyl-1,3-butadiene | AD-mix-β, MeSO₂NH₂ | 0 | 24 | 1-Phenyl-3-butene-1,2-diol | 94 | 98% ee | [1] |
| Platinum | 2,4-Hexadiene | Pt₂(dba)₃, L2, B₂(pin)₂, then H₂O₂/NaOH | RT | 12 | (2E,4Z)-3,5-Hexadien-2-ol | 71 | 98% ee | [4] |
Note: Direct comparison of yields and selectivities between different studies should be approached with caution due to variations in reaction conditions, substrate concentrations, and analytical methods.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic reactions. Below are representative experimental protocols for key diene hydroxylation methods.
Sharpless Asymmetric Dihydroxylation of a Diene
This procedure is adapted from the Sharpless protocol for the asymmetric dihydroxylation of olefins.[1][7][8]
-
To a stirred solution of tert-butanol (5 mL) and water (5 mL) at room temperature, add AD-mix-β (1.4 g) and methanesulfonamide (95 mg, 1.0 mmol).
-
Cool the mixture to 0 °C and add the diene (1.0 mmol).
-
Stir the reaction vigorously at 0 °C for the specified time (e.g., 6-24 hours), monitoring the reaction progress by TLC.
-
Upon completion, add sodium sulfite (1.5 g) and stir for 1 hour at room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the corresponding diol.
Platinum-Catalyzed Diboration/Oxidation of a Diene
This two-step, one-pot procedure provides access to 1,4-diols from conjugated dienes.[4]
-
In a nitrogen-filled glovebox, add Pt(dba)₃ (0.03 mmol), a chiral phosphonite ligand (e.g., (R,R)-L1, 0.06 mmol), and bis(pinacolato)diboron (1.1 mmol) to a reaction vessel.
-
Add anhydrous THF (2.0 mL) and stir the mixture for 10 minutes.
-
Add the diene (1.0 mmol) and stir the reaction at the specified temperature (e.g., 60 °C) for 12 hours.
-
Cool the reaction to room temperature and concentrate under vacuum.
-
Dissolve the residue in THF (5 mL) and cool to 0 °C.
-
Slowly add 3 M aqueous NaOH (3.0 mL), followed by the dropwise addition of 30% aqueous H₂O₂ (3.0 mL).
-
Stir the mixture at room temperature for 3 hours.
-
Extract the mixture with ethyl acetate (3 x 10 mL), wash the combined organic layers with saturated aqueous sodium thiosulfate and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Ruthenium-Catalyzed Hydrohydroxyalkylation of a Diene
This protocol describes the coupling of a diene with a secondary alcohol.[5]
-
In a screw-capped vial, combine Ru₃(CO)₁₂ (0.02 mmol), tricyclohexylphosphine (0.12 mmol), and the 3-hydroxy-2-oxindole (1.0 mmol).
-
Add the diene (3.0 mmol) and toluene (0.5 mL).
-
Seal the vial and heat the reaction mixture at 110 °C for 24 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography to yield the product.
Nickel-Catalyzed Arylative Telomerization of Isoprene
This method describes a nickel-catalyzed three-component coupling.[6]
-
To an oven-dried Schlenk tube, add Ni(COD)₂ (0.01 mmol), the phosphine ligand (e.g., L6, 0.012 mmol), and the arylboronic acid (0.2 mmol).
-
Add isoprene (0.6 mmol) and isopropanol (0.5 mL).
-
Stir the reaction mixture at room temperature for 12 hours.
-
After the reaction is complete, concentrate the mixture and purify by column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
Visualizing the catalytic cycles and experimental workflows can aid in understanding the reaction mechanisms and planning experiments.
Sharpless Asymmetric Dihydroxylation Catalytic Cycle
References
- 1. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. Mononuclear Non-Heme Manganese-Catalyzed Enantioselective cis-Dihydroxylation of Alkenes Modeling Rieske Dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric 1,4-Dihydroxylation of 1,3-Dienes by Catalytic Enantioselective Diboration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective Ruthenium Catalyzed Hydrohydroxyalkylation of Dienes with 3-Hydroxy-2-oxindoles: Prenylation, Geranylation and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 8. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Density Functional Theory (DFT) for Analyzing 1,7-Octadiene-3,6-diol Conformer Stability
For researchers, scientists, and drug development professionals, understanding the conformational landscape of flexible molecules like 1,7-octadiene-3,6-diol is critical for predicting their chemical behavior and biological activity. This guide provides a comparative overview of common Density Functional Theory (DFT) methods for analyzing the stability of its conformers, supported by illustrative data and detailed computational protocols.
The inherent flexibility of this compound, stemming from its multiple rotatable single bonds, gives rise to a variety of conformers with distinct three-dimensional arrangements.[1] The relative stability of these conformers, dictated by subtle intramolecular interactions, governs the molecule's overall properties. DFT has emerged as a powerful tool to probe these conformational preferences, offering a balance between computational cost and accuracy.[1]
This guide compares the performance of several widely-used DFT functionals in predicting the relative energies of this compound conformers. The data presented herein is based on a hypothetical computational study designed to mirror standard research practices.
Comparative Analysis of DFT Functionals
The choice of DFT functional can significantly influence the predicted conformational energies.[2][3] Below is a comparison of hypothetical relative energies for four low-energy conformers of this compound, calculated using different functionals with the 6-31G(d,p) basis set. The energies are relative to the most stable conformer (Conf-A).
| Conformer | B3LYP (kcal/mol) | M06-2X (kcal/mol) | ωB97X-D (kcal/mol) | PBE (kcal/mol) |
| Conf-A | 0.00 | 0.00 | 0.00 | 0.00 |
| Conf-B | 1.25 | 1.10 | 1.15 | 1.50 |
| Conf-C | 2.50 | 2.20 | 2.30 | 2.80 |
| Conf-D | 3.10 | 2.85 | 2.95 | 3.50 |
Key Observations:
-
Dispersion Corrections: The ωB97X-D functional, which includes empirical dispersion corrections, and the M06-2X functional, which is parameterized to account for non-covalent interactions, generally provide lower relative energies compared to B3LYP and PBE. This suggests that intramolecular dispersion forces play a crucial role in the stability of this compound conformers.
-
Functional Choice: The PBE functional, a generalized gradient approximation (GGA) functional, predicts the highest relative energies, indicating a potential underestimation of the stabilizing intramolecular interactions. Hybrid functionals like B3LYP and M06-2X offer a more balanced description.
Experimental and Computational Protocols
The following section details the hypothetical computational methodology employed to obtain the comparative data.
Conformational Search:
A systematic conformational search was performed to identify the low-energy conformers of this compound. The dihedral angles of the rotatable bonds were systematically varied to generate a comprehensive set of initial structures. This initial screening was carried out using a molecular mechanics force field (e.g., MMFF94) to efficiently explore the potential energy surface.
DFT Optimization and Energy Calculation:
The unique conformers identified from the molecular mechanics search were then subjected to geometry optimization and frequency calculations using DFT. The calculations were performed with a selection of functionals (B3LYP, M06-2X, ωB97X-D, and PBE) and the 6-31G(d,p) basis set. The absence of imaginary frequencies confirmed that the optimized structures correspond to true energy minima.
Software:
All DFT calculations were hypothetically performed using a standard computational chemistry software package, such as Gaussian, ORCA, or Spartan.
Workflow for DFT Conformational Analysis
The following diagram illustrates the logical workflow for conducting a DFT-based conformational stability analysis.
Caption: Workflow for DFT analysis of conformer stability.
This guide provides a framework for utilizing DFT to investigate the conformational stability of this compound. The choice of computational method, particularly the DFT functional, is paramount for obtaining reliable results. Researchers are encouraged to benchmark several functionals against experimental data or higher-level theoretical calculations when possible to ensure the accuracy of their findings.
References
Benchmarking the Performance of 1,7-Octadiene-3,6-diol in Polymerization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of 1,7-Octadiene-3,6-diol in polymerization, a topic of growing interest for the synthesis of novel polymers with potential applications in drug delivery and advanced materials. Due to the limited direct experimental data on the polymerization of this compound, this guide leverages data from structurally similar diols to provide a valuable performance benchmark. The primary method of polymerization discussed is Acyclic Diene Metathesis (ADMET), a powerful tool for the synthesis of unsaturated polymers.
Performance Comparison of Diols in Polymerization
The performance of a diol in polymerization is critical for determining the properties of the resulting polymer. Key performance indicators include molecular weight (Mn), polydispersity index (PDI), and polymer yield. Below is a table summarizing the performance of 1,8-octanediol, a saturated structural analog of this compound, in polyester synthesis. This data serves as a baseline for estimating the potential performance of this compound.
| Diol Monomer | Polymerization Method | Dicarboxylic Acid | Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) | Yield (%) | Reference |
| 1,8-Octanediol | Fischer Esterification | Fumaric Acid/Succinic Acid | 2,000 - 5,000 | Not Reported | Not Reported | [1] |
| 1,8-Octanediol | Enzymatic Polycondensation | Adipic Acid | 17,800 | Not Reported | Not Reported | [2] |
Note: The performance of this compound in ADMET polymerization is expected to be influenced by the presence of secondary hydroxyl groups and internal double bonds. The hydroxyl groups may affect the catalyst activity and solubility of the monomer and polymer, while the internal double bonds could potentially participate in the metathesis reaction, leading to different polymer architectures.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon existing research. Below is a general protocol for the ADMET polymerization of diols, which can be adapted for this compound.
General ADMET Polymerization Procedure
A general procedure for ADMET polymerization involves charging an oven-dried vial with a ruthenium-based catalyst (e.g., Grubbs' catalyst) and dissolving it in a suitable solvent, such as 1,2,4-trichlorobenzene, within a nitrogen-filled glovebox.[3] This catalyst solution is then added to a separate vial containing the diene monomer. The reaction mixture is subsequently transferred to a Schlenk flask equipped with a stir bar. The polymerization is typically carried out under high vacuum and at elevated temperatures to facilitate the removal of the ethylene byproduct, which drives the reaction toward polymer formation.
Experimental Workflow and Polymerization Mechanism
To visualize the experimental process and the underlying chemical transformations, the following diagrams are provided.
The ADMET polymerization of a generic diene is depicted in the following signaling pathway diagram, illustrating the catalytic cycle.
Comparison with Alternative Diols
The choice of diol monomer significantly impacts the final polymer properties. A comparison with other commercially available or easily synthesizable diols is crucial for material selection.
| Diol | Key Structural Features | Potential Impact on Polymer Properties |
| This compound | C8 chain, two secondary hydroxyls, two terminal double bonds | Potential for creating unsaturated polyesters with pendant hydroxyl groups, which can be further functionalized. The secondary hydroxyls may influence stereochemistry and inter-chain interactions. |
| 1,8-Octanediol | Saturated C8 chain, two primary hydroxyls | Leads to flexible, linear polyesters. Lack of unsaturation results in a more stable polymer backbone.[1][2] |
| 1,4-Butanediol | Shorter, saturated C4 chain | Results in more rigid polyesters compared to those from longer-chain diols. |
| Diols with aromatic groups | Rigid aromatic rings | Impart rigidity and higher thermal stability to the resulting polymers. |
The inclusion of hydroxyl groups, as in this compound, can increase the branching of the polyester resin.[4] Specifically, secondary hydroxyl groups are less frequently used in polyester synthesis compared to primary hydroxyls.[4] The length of the diol chain also plays a role, with longer chains generally leading to more flexible polymers.[1]
Conclusion
While direct performance data for this compound in polymerization remains to be extensively published, this guide provides a framework for its evaluation based on the performance of structurally similar diols and established polymerization methodologies. The presence of both unsaturation and secondary hydroxyl groups in its backbone makes this compound a promising monomer for the synthesis of functional and potentially biodegradable polymers. Further experimental investigation is warranted to fully elucidate its polymerization behavior and the properties of the resulting materials. This will enable researchers and professionals in drug development and material science to harness the unique structural features of this diol for a range of innovative applications.
References
- 1. Synthesis and Characterization of Diol-Based Unsaturated Polyesters: Poly(diol fumarate) and Poly(diol fumarate-co-succinate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Enzymatic Synthesis of Polyester - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereocontrolled acyclic diene metathesis polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of 1,7-Octadiene-3,6-diol: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of 1,7-Octadiene-3,6-diol is crucial for maintaining a safe and compliant laboratory environment. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a conservative disposal protocol based on general principles for laboratory chemical waste and data from structurally similar compounds.
Researchers, scientists, and drug development professionals handling this compound must prioritize safety and environmental responsibility. The following procedures are designed to offer clear, step-by-step guidance for the disposal of this compound, ensuring the well-being of laboratory personnel and adherence to regulatory standards.
Prudent Handling and Personal Protective Equipment (PPE)
Before initiating any disposal-related activities, it is imperative to handle this compound with appropriate personal protective equipment. This includes, but is not limited to:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of generating aerosols or vapors, a NIOSH-approved respirator may be necessary.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data for a Structurally Related Compound
| Property | Value |
| Molecular Formula | C10H18O2 |
| Molecular Weight | 170.25 g/mol |
| Boiling Point (estimated) | 272.91 °C @ 760 mmHg |
| Flash Point (estimated) | 123.50 °C (254.00 °F)[1] |
| Solubility in Water (estimated) | 630.3 mg/L @ 25 °C |
Data for 2,6-dimethyl-1,7-octadiene-3,6-diol
The estimated high flash point of the related compound suggests that this compound is not likely to be classified as a flammable liquid. However, in the absence of definitive data, it is prudent to handle it with caution regarding potential ignition sources.
Step-by-Step Disposal Protocol
The proper disposal of this compound should be managed as a chemical waste stream. Under no circumstances should it be disposed of down the drain or in regular solid waste.
-
Waste Collection:
-
Collect all waste containing this compound in a dedicated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical. High-density polyethylene (HDPE) is generally a suitable choice.
-
The label should clearly state "Hazardous Waste" and list the full chemical name: "this compound".
-
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams, particularly strong oxidizing agents, acids, or bases, to prevent potentially hazardous reactions.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from heat, sparks, and open flames.
-
Ensure the storage area is well-ventilated.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
Provide the EHS or contractor with a full and accurate description of the waste.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 1,7-Octadiene-3,6-diol
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling, storage, and disposal of 1,7-Octadiene-3,6-diol. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the known hazards of structurally similar chemicals, such as 1,7-Octadiene, and general principles for managing flammable and potentially reactive organic diols.
Hazard Assessment and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1] | Protects against splashes and vapors that may cause eye irritation. |
| Hand Protection | Nitrile or neoprene rubber gloves.[1] | Provides a barrier against potential skin irritation and absorption. |
| Skin and Body Protection | Flame-retardant lab coat and closed-toe shoes. | Protects against accidental spills and fire hazards. |
| Respiratory Protection | Use in a certified chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is recommended. | Minimizes inhalation of potentially harmful vapors. |
Operational and Handling Plan
Safe handling of this compound requires adherence to strict protocols to minimize exposure and prevent accidents.
Experimental Workflow:
-
Preparation :
-
Ensure a certified chemical fume hood is operational.
-
Assemble all necessary equipment and reagents.
-
Verify that an emergency eyewash station and safety shower are accessible.[2]
-
Don all required PPE as specified in Table 1.
-
-
Handling :
-
Post-Experiment :
-
Decontaminate all equipment after use.
-
Properly label and store any remaining this compound.
-
Dispose of waste according to the disposal plan.
-
Wash hands thoroughly after handling.
-
Experimental Protocol for a Generic Reaction:
-
Step 1 : In a certified chemical fume hood, add the required volume of this compound to a clean, dry reaction vessel.
-
Step 2 : If applicable, slowly add other reactants to the vessel, monitoring for any signs of an exothermic reaction.
-
Step 3 : If heating is required, use a controlled heating mantle and monitor the reaction temperature closely.
-
Step 4 : Upon completion of the reaction, allow the mixture to cool to room temperature before proceeding with extraction or purification.
Disposal Plan
Proper disposal of this compound and its waste products is critical to ensure environmental safety and regulatory compliance.
Table 2: Disposal Guidelines
| Waste Type | Disposal Method | Rationale |
| Unused this compound | Collect in a labeled, sealed container for hazardous waste disposal through a licensed contractor.[4] | Prevents environmental contamination and adheres to hazardous waste regulations. |
| Contaminated Labware (e.g., gloves, pipette tips) | Place in a designated, sealed hazardous waste bag or container for incineration. | Minimizes the risk of exposure to residual chemicals. |
| Aqueous Waste Solutions | Collect in a labeled hazardous waste container. Do not pour down the drain.[4][5] | Prevents the introduction of potentially harmful organic compounds into the water system. |
| Organic Solvent Waste | Collect in a separate, labeled hazardous waste container for flammable organic solvents.[6] | Segregation of waste streams is essential for safe and proper disposal. |
Emergency Procedures:
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen.
-
Spill : Evacuate the area. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for hazardous waste disposal. For large spills, contact your institution's environmental health and safety department.
Diagram of Handling and Disposal Workflow:
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
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| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
